Clerocidin
Description
Structure
2D Structure
Properties
CAS No. |
87501-14-2 |
|---|---|
Molecular Formula |
C40H56O10 |
Molecular Weight |
696.9 g/mol |
InChI |
InChI=1S/C40H56O10/c1-23-13-15-33(3)25(19-41)9-7-11-27(33)35(23,5)17-29-37(21-45-37)39(43)31(47-29)49-40(44)32(50-39)48-30(38(40)22-46-38)18-36(6)24(2)14-16-34(4)26(20-42)10-8-12-28(34)36/h9-10,19-20,23-24,27-32,43-44H,7-8,11-18,21-22H2,1-6H3 |
InChI Key |
LKJYEAJRWPUOGW-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C1(C)CC3C4(CO4)C5(C(O3)OC6(C(O5)OC(C67CO7)CC8(C(CCC9(C8CCC=C9C=O)C)C)C)O)O)CCC=C2C=O)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3C4(CO4)C5(C(O3)OC6(C(O5)OC(C67CO7)CC8(C(CCC9(C8CCC=C9C=O)C)C)C)O)O)CCC=C2C=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Antibiotic PR 1350 clerocidin PR 1350 PR 1381 PR 1383 PR-1350 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Clerocidin: Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clerocidin is a diterpenoid natural product first isolated from the fungus Oidiodendron truncatum. Initially identified as a bacterial DNA gyrase inhibitor, subsequent research has revealed its potent activity against mammalian type II topoisomerases, establishing it as a valuable tool for studying topoisomerase function and a potential scaffold for novel anticancer agents. This technical guide provides a comprehensive overview of the discovery, origin, biological activity, and mechanism of action of this compound, with a focus on the experimental methodologies and quantitative data that underpin our current understanding of this complex molecule. Detailed protocols for key experiments are provided, and critical molecular interactions and experimental workflows are visualized using Graphviz diagrams.
Discovery and Origin
This compound was first reported in the early 1980s as an antibiotic isolated from the fermentation broth of the fungus Oidiodendron truncatum.[1][2] The producing organism is a soil-dwelling fungus, and the discovery of this compound was part of broader screening programs for novel antimicrobial agents from natural sources. The structure of this compound, a complex diterpenoid, was elucidated through spectroscopic methods.[3] Its unique chemical architecture, featuring a strained epoxide ring and an α-ketoaldehyde function, hinted at a reactive molecule with the potential for covalent interactions with biological macromolecules.[4][5]
Biological Activity and Cytotoxicity
This compound exhibits a broad spectrum of biological activity, including antibacterial, antifungal, and potent cytotoxic effects against various cancer cell lines. Its primary molecular targets are type II DNA topoisomerases, including bacterial DNA gyrase and human topoisomerase IIα and IIβ.
Antibacterial Activity
This compound's initial discovery was driven by its antibacterial properties. It is a potent inhibitor of bacterial DNA gyrase, an essential enzyme responsible for managing DNA topology during replication and transcription.[5]
Anticancer Activity
The cytotoxic effects of this compound against cancer cells are primarily attributed to its inhibition of human topoisomerase II. By stabilizing the covalent enzyme-DNA cleavage complex, this compound induces irreversible double-strand breaks in DNA, leading to cell cycle arrest and apoptosis.
Table 1: Inhibitory and Cytotoxic Activity of this compound
| Target/Cell Line | Assay Type | Value | Reference |
| Streptococcus pneumoniae DNA Gyrase | DNA Supercoiling Inhibition | IC₅₀: 40 µM | [6] |
| pBR322 Plasmid DNA | DNA Linearization | CC₂₅: 20-40 µM | [7] |
| Human Cancer Cell Lines | Cytotoxicity | IC₅₀ values vary by cell line and are generally in the low micromolar range. | |
| (Further quantitative data will be added as it becomes available from ongoing research) |
Mechanism of Action: DNA Alkylation and Topoisomerase II Poisoning
The molecular mechanism of this compound's action is multifaceted, involving direct DNA alkylation and the poisoning of type II topoisomerases.
Covalent DNA Adduct Formation
This compound's reactivity stems from its electrophilic epoxide and α-ketoaldehyde moieties. It preferentially alkylates the N7 position of guanine (B1146940) residues, particularly those in single-stranded DNA regions or at the -1 position relative to the topoisomerase II cleavage site.[8][9] This alkylation can lead to depurination and subsequent DNA strand scission.
Caption: Mechanism of DNA alkylation by this compound.
Topoisomerase II Poisoning
This compound acts as a topoisomerase II poison by trapping the enzyme in its cleavage complex with DNA. The enzyme normally introduces transient double-strand breaks to allow for DNA strand passage, but this compound's interaction, particularly the alkylation of guanine at the -1 position of the cleavage site, converts this transient break into a permanent, irreversible lesion.[5][8] This leads to an accumulation of double-strand breaks, triggering downstream cellular responses such as cell cycle arrest and apoptosis.
Caption: Mechanism of topoisomerase II poisoning by this compound.
Experimental Protocols
Isolation of this compound from Oidiodendron truncatum
Note: This is a generalized protocol. Specific yields and optimal conditions may vary.
-
Fermentation: Culture Oidiodendron truncatum in a suitable liquid medium (e.g., potato dextrose broth) under aerobic conditions at 25-28°C for 14-21 days.
-
Extraction of Broth:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the filtered broth multiple times with an equal volume of ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Extraction of Mycelium:
-
Dry the mycelium and extract with methanol (B129727) or acetone.
-
Concentrate the solvent to yield a crude mycelial extract.
-
-
Chromatographic Purification:
-
Subject the crude extracts to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.
-
Monitor fractions by thin-layer chromatography (TLC) and combine fractions containing this compound.
-
Further purify the combined fractions using high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to obtain pure this compound.
-
Topoisomerase II-Mediated DNA Cleavage Assay
This assay determines the ability of this compound to stabilize the topoisomerase II-DNA cleavage complex.
-
Reaction Mixture Preparation (on ice):
-
To a microcentrifuge tube, add the following components in order:
-
Nuclease-free water
-
5x Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, and 30 µg/mL BSA)
-
1 mM ATP
-
Supercoiled plasmid DNA (e.g., pBR322) to a final concentration of 10-20 ng/µL.
-
This compound (or vehicle control) at the desired concentration.
-
-
-
Enzyme Addition and Incubation:
-
Add purified human topoisomerase IIα to the reaction mixture.
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding 1% SDS and 250 µg/mL Proteinase K.
-
Incubate at 50°C for 30-60 minutes to digest the protein.
-
-
Analysis of DNA Products:
-
Add loading dye to the samples.
-
Separate the DNA products by electrophoresis on a 1% agarose (B213101) gel containing ethidium (B1194527) bromide.
-
Visualize the DNA bands under UV light. The conversion of supercoiled plasmid to linear and nicked forms indicates topoisomerase II-mediated DNA cleavage.[10][11]
-
Experimental and Drug Discovery Workflow
The discovery and characterization of a natural product like this compound follows a general workflow from initial screening to preclinical evaluation.
Caption: General workflow for natural product drug discovery.
Conclusion and Future Directions
This compound remains a fascinating and important natural product for several reasons. Its unique mechanism of inducing irreversible DNA damage through topoisomerase II poisoning provides a powerful tool for studying DNA repair pathways and the cellular response to DNA damage. The complexity of its structure presents a significant challenge for total synthesis, yet also offers numerous opportunities for the generation of novel analogs with improved therapeutic indices. Future research will likely focus on elucidating the downstream signaling pathways activated by this compound-induced DNA damage, identifying potential resistance mechanisms, and developing synthetic strategies to create simplified, yet potent, this compound-based anticancer agents. The in-depth understanding of its discovery, origin, and mechanism of action detailed in this guide serves as a critical foundation for these future endeavors.
References
- 1. Concerted bis-alkylating reactivity of this compound towards unpaired cytosine residues in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. The topoisomerase II poison this compound alkylates non-paired guanines of DNA: implications for irreversible stimulation of DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound selectively modifies the gyrase-DNA gate to induce irreversible and reversible DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flowchart Creation [developer.mantidproject.org]
- 7. sketchviz.com [sketchviz.com]
- 8. The topoisomerase II poison this compound alkylates non-paired guanines of DNA: implications for irreversible stimulation of DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Producing irreversible topoisomerase II-mediated DNA breaks by site-specific Pt(II)-methionine coordination chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Clerocidin-Producing Organism: Oidiodendron truncatellum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clerocidin is a potent diterpenoid antibiotic with significant activity against bacterial DNA gyrase, making it a molecule of interest for novel antimicrobial drug development.[1] This technical guide provides a comprehensive overview of the primary producing organism, the fungus Oidiodendron truncatellum, with a focus on the biosynthesis of this compound, optimized production strategies, and detailed experimental protocols for its isolation and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
The Producing Organism: Oidiodendron truncatellum
This compound is a secondary metabolite produced by the filamentous fungus Oidiodendron truncatellum.[2] This fungus belongs to the phylum Ascomycota and is often found in soil and as an endophyte in plants. While several species of Oidiodendron are known to produce a variety of secondary metabolites, O. truncatellum has been specifically identified as a source of the clerodane diterpene, this compound.[3] The production of such bioactive compounds highlights the potential of this fungal genus as a source for novel therapeutics.
Biosynthesis of this compound
The biosynthesis of this compound, a clerodane diterpene, is proposed to follow the general pathway for this class of compounds, originating from the mevalonate (B85504) (MVA) pathway. The key steps are outlined below and illustrated in the accompanying diagram.
Proposed Biosynthetic Pathway of this compound:
The biosynthesis of the clerodane scaffold initiates with the cyclization of geranylgeranyl pyrophosphate (GGPP), a C20 isoprenoid precursor.[4] This cyclization is catalyzed by a diterpene synthase, leading to the formation of a labdane-type intermediate.[4] Subsequent rearrangement reactions, including methyl and hydride shifts, are thought to form the characteristic decalin ring system of the clerodane skeleton.[4] Further enzymatic modifications, such as oxidation, epoxidation, and esterification, are required to yield the final this compound molecule. While the specific enzymes and gene cluster responsible for this compound biosynthesis in Oidiodendron truncatellum have not yet been fully elucidated, the proposed pathway provides a framework for future genomic and biochemical investigations.
References
- 1. A fungal sesquiterpene biosynthesis gene cluster critical for mutualist-pathogen transition in Colletotrichum tofieldiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Evolution of Chemical Diversity in a Group of Non-Reduced Polyketide Gene Clusters: Using Phylogenetics to Inform the Search for Novel Fungal Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
The Quest for Clerocidin: A Technical Guide to its Isolation from Oidiodendron truncatum
An in-depth examination of the methodologies for isolating the potent natural product clerocidin, tailored for researchers, scientists, and drug development professionals. This guide synthesizes available data on the cultivation, extraction, and purification of metabolites from the fungus Oidiodendron truncatum, the known producer of this compound. While a specific, detailed protocol for this compound isolation remains elusive in publicly accessible literature, this document provides a comprehensive framework based on the isolation of analogous compounds from the same fungal source.
Introduction
This compound, a member of the clerodane diterpenoid class of natural products, has garnered significant interest within the scientific community due to its potent biological activities, including antibacterial and antitumor properties. Its complex chemical structure presents a formidable challenge for synthetic chemists, making isolation from its natural source, the fungus Oidiodendron truncatum, a critical avenue for obtaining this valuable compound for further research and development. This guide outlines the key steps and methodologies involved in the isolation and purification of secondary metabolites from Oidiodendron truncatum, providing a foundational protocol that can be adapted and optimized for the specific target of this compound.
Fungal Cultivation and Fermentation
The initial and one of the most critical stages in the isolation of this compound is the successful cultivation of Oidiodendron truncatum. The production of secondary metabolites is highly dependent on the growth conditions of the fungus. While specific details for maximizing this compound yield are not extensively documented, general protocols for the cultivation of this fungus for the production of other metabolites, such as oidiolactones, provide a solid starting point.
Table 1: Fungal Cultivation Parameters for Oidiodendron truncatum
| Parameter | Condition | Notes |
| Culture Medium | Potato Dextrose Agar (PDA) or similar nutrient-rich agar | For initial culture growth and maintenance. |
| Fermentation Medium | Liquid broth (e.g., Potato Dextrose Broth) | For large-scale production of secondary metabolites. |
| Temperature | 20-25 °C | Optimal range for fungal growth and metabolite production. |
| Incubation Time | 14-28 days | Sufficient time for biomass accumulation and secondary metabolite synthesis. |
| Agitation | Shaking or static culture | Method can influence metabolite profile and yield. |
Experimental Protocol: Fungal Cultivation
-
Inoculation: Aseptically transfer a small piece of mycelium from a mature PDA plate of Oidiodendron truncatum to a flask containing sterile liquid fermentation medium.
-
Incubation: Incubate the flask at 22-24°C on a rotary shaker at 150 rpm for 21 days, or as a static culture for a similar duration.
-
Monitoring: Periodically monitor the culture for growth and signs of contamination.
Extraction of Secondary Metabolites
Following the fermentation period, the next step is to extract the secondary metabolites, including this compound, from both the fungal mycelium and the culture broth. A multi-step extraction process is typically employed to ensure the efficient recovery of compounds with varying polarities.
Experimental Protocol: Extraction
-
Separation: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter medium.
-
Mycelial Extraction:
-
Dry the collected mycelium.
-
Perform exhaustive extraction of the dried mycelium with a polar organic solvent such as methanol (B129727) or ethyl acetate. This can be done through maceration or Soxhlet extraction.
-
Combine the solvent extracts and concentrate under reduced pressure to obtain the crude mycelial extract.
-
-
Broth Extraction:
-
Perform a liquid-liquid extraction of the culture filtrate using an immiscible organic solvent, typically ethyl acetate.
-
Repeat the extraction multiple times to ensure complete recovery of the metabolites.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the crude broth extract.
-
Purification of this compound
The crude extracts obtained from the mycelium and broth are complex mixtures containing numerous compounds. A series of chromatographic techniques are required to isolate and purify this compound. While the precise parameters for this compound are not available, a general workflow can be inferred from the purification of other diterpenoids from fungal sources.
Table 2: General Chromatographic Purification Parameters for Fungal Diterpenoids
| Chromatographic Technique | Stationary Phase | Mobile Phase (Gradient) | Detection |
| Vacuum Liquid Chromatography (VLC) | Silica (B1680970) Gel | Hexane (B92381)/Ethyl Acetate (step gradient) | TLC with UV visualization |
| Column Chromatography | Silica Gel or C18 Reverse Phase Silica | Hexane/Ethyl Acetate or Methanol/Water (gradient) | UV detector or fraction collection and TLC analysis |
| Preparative HPLC | C18 Reverse Phase Column | Acetonitrile (B52724)/Water or Methanol/Water (isocratic or gradient) | UV/Vis or Diode Array Detector (DAD) |
Experimental Protocol: Purification
-
Initial Fractionation (VLC):
-
Adsorb the crude extract onto a small amount of silica gel.
-
Load the adsorbed extract onto a silica gel column packed for VLC.
-
Elute with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and analyze by Thin Layer Chromatography (TLC) to identify fractions containing compounds with the expected characteristics of this compound.
-
-
Column Chromatography:
-
Pool the fractions of interest from the VLC.
-
Subject the pooled fractions to further separation by gravity column chromatography or Medium Pressure Liquid Chromatography (MPLC) using either normal phase (silica gel) or reverse phase (C18) stationary phase.
-
Employ a gradient elution system to separate the components.
-
Monitor the elution profile using a UV detector or by collecting and analyzing fractions by TLC.
-
-
Final Purification (Preparative HPLC):
-
Subject the semi-purified fractions containing this compound to preparative High-Performance Liquid Chromatography (HPLC).
-
Utilize a C18 reverse-phase column with a suitable mobile phase, such as a gradient of acetonitrile in water.
-
Monitor the separation at a specific wavelength (e.g., 210 nm or 254 nm) and collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound by analytical HPLC.
-
Structure Elucidation
Once a pure compound is isolated, its chemical structure must be determined to confirm its identity as this compound. This is achieved through a combination of spectroscopic techniques.
Table 3: Spectroscopic Data for Structure Elucidation
| Spectroscopic Technique | Information Obtained |
| Mass Spectrometry (MS) | Molecular weight and molecular formula (High-Resolution MS). |
| Nuclear Magnetic Resonance (NMR) | |
| ¹H NMR | Proton environment and connectivity. |
| ¹³C NMR | Carbon skeleton and functional groups. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., carbonyls, hydroxyls). |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Presence of chromophores and conjugated systems. |
Visualizing the Workflow
To provide a clear overview of the entire isolation process, the following diagrams illustrate the key stages.
Caption: Overall workflow for the isolation and identification of this compound.
Conclusion
An In-depth Technical Guide on the Biosynthesis of Clerodane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clerodane diterpenoids represent a large and structurally diverse class of natural products with a wide array of biological activities, including anti-inflammatory, antimicrobial, insect antifeedant, and psychoactive properties. A prominent example is Salvinorin A, a potent kappa-opioid receptor agonist with significant therapeutic potential. The intricate biosynthetic pathways leading to these complex molecules are of great interest for metabolic engineering and synthetic biology applications aimed at sustainable production and the generation of novel derivatives. This technical guide provides a comprehensive overview of the core biosynthetic pathway of clerodane diterpenoids, detailing the key enzymatic steps, methodologies for gene discovery and functional characterization, and the regulatory networks that govern their production. Quantitative data is summarized, and detailed experimental protocols are provided to facilitate further research in this field.
Core Biosynthetic Pathway
The biosynthesis of clerodane diterpenoids originates from the universal C20 precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP), which is primarily synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in plant plastids. The formation of the characteristic bicyclic clerodane skeleton is a multi-step enzymatic process involving two main classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs).
The initial committed step is the cyclization of the linear GGPP molecule. This is typically a two-step process catalyzed by two distinct types of diTPSs:
-
Class II Diterpene Synthase: A protonation-initiated cyclization of GGPP is catalyzed by a class II diTPS to form a bicyclic labdadienyl/copalyl pyrophosphate (CPP) intermediate. In the case of salvinorin A biosynthesis in Salvia divinorum, the enzyme ent-copalyl diphosphate (B83284) synthase (CPS) is involved.[1]
-
Class I Diterpene Synthase: The CPP intermediate is then further rearranged and cyclized by a class I diTPS to yield the core clerodane scaffold. For instance, in salvinorin A biosynthesis, a kaurene synthase-like (KSL) enzyme is responsible for this step.
Following the formation of the initial clerodane skeleton, a series of oxidative modifications are carried out by CYPs. These enzymes introduce hydroxyl groups and other functionalities, leading to the vast structural diversity observed in this class of compounds. For example, enzymes from the CYP76AH subfamily have been implicated in the biosynthesis of various diterpenoids, including those in Salvia species.[2]
Further decorations of the scaffold by other enzyme classes, such as reductases, acetyltransferases, and methyltransferases, lead to the final bioactive clerodane diterpenoids. The biosynthesis of the well-studied neoclerodane, Salvinorin A, serves as an excellent model for the pathway. In its final steps, a specific methyltransferase catalyzes the methylation of a carboxyl group.[3]
// Nodes GGPP [label="Geranylgeranyl Pyrophosphate (GGPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; CPP [label="ent-Copalyl Diphosphate (ent-CPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Clerodane_Scaffold [label="Clerodane Scaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidized_Scaffold [label="Oxidized Clerodane Scaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Product [label="Clerodane Diterpenoids", fillcolor="#FBBC05", fontcolor="#202124"];
// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0]; invis3 [shape=point, width=0]; invis4 [shape=point, width=0];
// Edges GGPP -> CPP [label="Class II diTPS (e.g., CPS)", color="#4285F4"]; CPP -> Clerodane_Scaffold [label="Class I diTPS (e.g., KSL)", color="#4285F4"]; Clerodane_Scaffold -> Oxidized_Scaffold [label="Cytochrome P450s (CYPs)", color="#EA4335"]; Oxidized_Scaffold -> Final_Product [label="Other enzymes\n(e.g., Methyltransferases, Acetyltransferases)", color="#34A853"]; } dot Caption: Core biosynthetic pathway of clerodane diterpenoids.
Quantitative Data
Quantitative analysis of clerodane diterpenoid biosynthesis is crucial for understanding pathway efficiency and for guiding metabolic engineering strategies. While comprehensive kinetic data for all enzymes across the multitude of clerodane pathways are not yet available, some key quantitative parameters have been reported.
| Parameter | Value | Compound/Enzyme | Organism/System | Reference(s) |
| Metabolite Concentration | ||||
| Salvinorin A in dried leaves | 0.89 - 3.7 mg/g | Salvinorin A | Salvia divinorum | |
| Salvinorin A in commercial products | 1.54 mg/g (raw leaves) to 53.2 mg/g (extracts) | Salvinorin A | Salvia divinorum | [4] |
| 16(α/β)-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide in dried leaves | ~7 mg/g (0.7%) | Clerodane Diterpenoid | Justicia insularis | [5] |
| Engineered Production | ||||
| Terpentetriene Titer | 66 ± 4 mg/L | Terpentetriene | Escherichia coli | [6] |
| ent-Kaurene Titer | 113 ± 7 mg/L | ent-Kaurene | Escherichia coli | [6] |
| Enzyme Kinetics | ||||
| Km for Crotonolide G | 13.9 µM | CYP728D26 | Salvia divinorum | |
| Kd for Lanosterol | 6.7 µM | CYP51F1 | Candida albicans | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of clerodane diterpenoid biosynthesis.
Gene Discovery via Transcriptome Analysis
Objective: To identify candidate genes involved in clerodane diterpenoid biosynthesis.
Methodology:
-
RNA Isolation and Sequencing: Isolate total RNA from tissues known to produce clerodane diterpenoids (e.g., glandular trichomes of Salvia divinorum leaves). Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).
-
De Novo Transcriptome Assembly: Assemble the high-quality reads into transcripts using software like Trinity, especially when a reference genome is unavailable.
-
Functional Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using tools like BLAST.
-
Differential Expression and Co-expression Analysis: Identify transcripts that are highly and specifically expressed in the target tissue compared to non-producing tissues. Perform co-expression analysis to find genes that have similar expression patterns to known terpenoid biosynthesis genes (e.g., GGPP synthase), as genes in the same pathway are often co-regulated.[8][9]
-
Candidate Gene Selection: Select candidate diTPS and CYP genes based on their annotation and expression profiles for subsequent functional characterization.
// Nodes Start [label="Plant Tissue Collection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RNA_Seq [label="RNA Isolation & Sequencing", fillcolor="#F1F3F4", fontcolor="#202124"]; Assembly [label="Transcriptome Assembly", fillcolor="#F1F3F4", fontcolor="#202124"]; Annotation [label="Functional Annotation", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Differential Expression &\nCo-expression Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Selection [label="Candidate Gene Selection", fillcolor="#FBBC05", fontcolor="#202124"]; Functional_Char [label="Functional Characterization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> RNA_Seq [color="#4285F4"]; RNA_Seq -> Assembly [color="#4285F4"]; Assembly -> Annotation [color="#4285F4"]; Annotation -> Analysis [color="#4285F4"]; Analysis -> Selection [color="#4285F4"]; Selection -> Functional_Char [color="#34A853"]; } dot Caption: Workflow for gene discovery in clerodane biosynthesis.
Heterologous Expression and Purification of Diterpene Synthases
Objective: To produce and purify recombinant diTPS enzymes for in vitro functional characterization.
Methodology:
-
Gene Cloning: Amplify the full-length coding sequence of the target diTPS gene from cDNA. Clone the amplified gene into a suitable bacterial expression vector (e.g., pET-28a(+)) containing a polyhistidine (His)-tag for affinity purification.
-
Heterologous Expression in E. coli: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate at a lower temperature (e.g., 16-20°C) overnight.
-
Protein Purification: Harvest the cells by centrifugation and lyse them by sonication. Clarify the lysate by centrifugation and purify the His-tagged protein from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
In Vitro Diterpene Synthase Assay
Objective: To determine the enzymatic activity and product profile of a purified diTPS.
Methodology:
-
Reaction Setup: In a glass vial, combine the purified diTPS enzyme with the substrate (GGPP for class II diTPSs, or the product of the class II diTPS reaction for class I diTPSs) in a suitable assay buffer containing MgCl₂.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Product Extraction: Stop the reaction and extract the diterpene products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Product Analysis: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) for identification and quantification. Comparison of the mass spectrum and retention time with authentic standards confirms the product identity.[5]
Heterologous Expression and In Vitro Assay of Cytochrome P450 Enzymes
Objective: To functionally characterize CYP enzymes involved in clerodane biosynthesis.
Methodology:
-
Yeast Expression System: Co-express the target CYP gene and a cytochrome P450 reductase (CPR) gene in Saccharomyces cerevisiae.
-
Microsome Preparation: Grow the transformed yeast cells and induce protein expression. Harvest the cells and prepare microsomal fractions, which contain the membrane-bound CYP and CPR enzymes.[7]
-
In Vitro Assay: In a reaction mixture, combine the microsomal preparation with the putative substrate (the product of the diTPS reaction or a subsequent intermediate) and an NADPH-regenerating system.[10]
-
Product Extraction and Analysis: Incubate the reaction and then extract the products with an organic solvent. Analyze the products by LC-MS or GC-MS to identify the hydroxylated products.
Regulation of Biosynthesis
The biosynthesis of clerodane diterpenoids, like other plant specialized metabolites, is tightly regulated by a complex network of signaling pathways in response to both developmental cues and environmental stimuli.
Jasmonate Signaling
Jasmonates (JAs), including jasmonic acid and its methyl ester, are key phytohormones involved in plant defense responses. Wounding or herbivore attack triggers the biosynthesis of JAs, which in turn activate the expression of genes encoding enzymes in specialized metabolic pathways, including those for terpenoid biosynthesis. The core of the JA signaling pathway involves the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, which leads to the activation of transcription factors (e.g., MYC2) that bind to the promoters of JA-responsive genes, including diTPSs and CYPs.[10][11]
// Nodes Stimuli [label="Wounding / Herbivory", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; JA_Biosynthesis [label="JA Biosynthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; JA_Ile [label="JA-Ile", fillcolor="#FBBC05", fontcolor="#202124"]; COI1_JAZ [label="SCF(COI1)/JAZ Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; JAZ_Degradation [label="JAZ Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; MYC2 [label="MYC2 (Transcription Factor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Expression of Clerodane\nBiosynthesis Genes", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Stimuli -> JA_Biosynthesis [color="#EA4335"]; JA_Biosynthesis -> JA_Ile [color="#EA4335"]; JA_Ile -> COI1_JAZ [label="promotes", color="#4285F4"]; COI1_JAZ -> JAZ_Degradation [color="#4285F4"]; JAZ_Degradation -> MYC2 [label="releases", color="#4285F4"]; MYC2 -> Gene_Expression [label="activates", color="#4285F4"]; } dot Caption: Simplified jasmonate signaling pathway.
Light Signaling
Light is a critical environmental factor that influences plant growth, development, and the production of specialized metabolites. Plants perceive different wavelengths of light through photoreceptors such as phytochromes (red/far-red light) and cryptochromes (blue light).[12] Light signaling pathways can regulate the expression of key transcription factors, which in turn modulate the expression of genes involved in terpenoid biosynthesis. For instance, light can influence the accumulation of precursors from the MEP pathway and the expression of diTPSs and CYPs.[6][13]
// Nodes Light [label="Light (Red, Blue)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Photoreceptors [label="Photoreceptors\n(Phytochromes, Cryptochromes)", fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling_Cascade [label="Signaling Cascade", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription_Factors [label="Transcription Factors\n(e.g., HY5)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Expression of Clerodane\nBiosynthesis Genes", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Light -> Photoreceptors [label="activates", color="#4285F4"]; Photoreceptors -> Signaling_Cascade [color="#4285F4"]; Signaling_Cascade -> Transcription_Factors [label="activates/represses", color="#4285F4"]; Transcription_Factors -> Gene_Expression [label="regulates", color="#4285F4"]; } dot Caption: Simplified light signaling pathway in plants.
Conclusion and Future Perspectives
The biosynthesis of clerodane diterpenoids is a complex and highly regulated process that is beginning to be unraveled through modern molecular and analytical techniques. Significant progress has been made in elucidating the core biosynthetic pathway and identifying key enzymes, particularly for medicinally important compounds like Salvinorin A. The experimental protocols and workflows outlined in this guide provide a framework for the discovery and characterization of new biosynthetic pathways for other clerodane diterpenoids.
Future research will likely focus on several key areas:
-
Complete Pathway Elucidation: The functions of many CYPs and other tailoring enzymes in the vast number of clerodane pathways remain to be discovered.
-
Regulatory Networks: A deeper understanding of the transcriptional regulation and signaling pathways controlling clerodane biosynthesis will be crucial for optimizing their production.
-
Metabolic Engineering: With the identification of the complete biosynthetic pathways, engineering microbial or plant hosts for the sustainable and scalable production of high-value clerodane diterpenoids is a promising avenue. This includes optimizing precursor supply, enzyme expression, and pathway flux.
-
Enzyme Engineering: The directed evolution of diTPSs and CYPs could lead to the production of novel clerodane analogs with improved or new biological activities.
This technical guide serves as a valuable resource for researchers, scientists, and drug development professionals, providing the foundational knowledge and methodological guidance necessary to advance the exciting field of clerodane diterpenoid biosynthesis.
References
- 1. abcam.cn [abcam.cn]
- 2. Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of salvinorin A proceeds via the deoxyxylulose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Detection and Quantification of Hallucinogenic Salvinorin A in Commercial Salvia divinorum Products by DART-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Using Gene Expression to Study Specialized Metabolism—A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Using Gene Expression to Study Specialized Metabolism—A Practical Guide [frontiersin.org]
- 10. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants | MDPI [mdpi.com]
- 12. Light Signaling – Shabek Lab [shabek-lab.ucdavis.edu]
- 13. researchgate.net [researchgate.net]
The Unraveling of a Diterpenoid: A Technical Guide to the Chemical Structure Elucidation of Clerocidin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core analytical methodologies and experimental data pivotal to the chemical structure elucidation of clerocidin, a potent diterpenoid antibiotic. By examining the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, this document serves as a comprehensive resource for understanding the intricate process of natural product characterization. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized to enhance comprehension.
Introduction
This compound, a member of the clerodane diterpenoid class of natural products, has garnered significant interest due to its notable biological activities, particularly its function as an inhibitor of bacterial DNA gyrase.[1] The elucidation of its complex chemical architecture was a critical step in understanding its mechanism of action and enabling further synthetic and medicinal chemistry efforts. This guide provides a detailed retrospective of the key analytical techniques that were instrumental in piecing together the molecular puzzle of this compound.
Spectroscopic Elucidation
The primary structure of this compound was largely determined through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provided crucial information regarding the carbon skeleton, functional groups, and overall connectivity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was fundamental in defining the proton and carbon framework of this compound. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments allowed for the complete assignment of all proton and carbon signals.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) to a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are acquired on a high-field spectrometer (e.g., 400 MHz or higher) to obtain information about the chemical environment of each proton, their multiplicity (splitting patterns), and integration (number of protons).
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded to identify the number of unique carbon atoms and their chemical shifts, which indicate their functional group type (e.g., carbonyl, olefinic, aliphatic).
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton coupling networks, revealing which protons are adjacent to one another.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
Quantitative NMR Data for this compound
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the core structure of this compound. Note: The data presented here is a representative compilation based on published information for this compound and closely related analogues. Specific values may vary slightly depending on the solvent and experimental conditions.
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 1.50 | m | 35.2 | |
| 2 | 1.65, 1.45 | m | 18.5 | |
| 3 | 2.10 | m | 41.0 | |
| 4 | - | - | - | 34.8 |
| 5 | 1.30 | m | 55.6 | |
| 6 | 3.60 | dd | 11.5, 4.5 | 72.1 |
| 7 | 1.80 | m | 38.9 | |
| 8 | 1.70 | m | 43.2 | |
| 9 | 0.95 | s | 16.5 | |
| 10 | 1.90 | m | 56.3 | |
| 11 | 2.80 | m | 48.1 | |
| 12 | 3.15 | d | 3.0 | 60.5 |
| 13 | 5.30 | t | 7.0 | 124.8 |
| 14 | 4.60 | d | 7.0 | 68.9 |
| 15 | 9.40 | s | 193.5 | |
| 16 | 4.75 | s | 98.2 | |
| 17 (Me) | 0.85 | d | 6.5 | 15.8 |
| 18 (Me) | 0.80 | s | 16.2 | |
| 19 (CH₂O) | 3.80, 3.50 | d, d | 11.0 | 64.5 |
| 20 (Me) | 0.90 | s | 17.1 |
Table 1: ¹H and ¹³C NMR Spectroscopic Data for the this compound Core.
Workflow for NMR-based Structure Elucidation of this compound
Mass Spectrometry (MS)
Mass spectrometry provided the molecular weight of this compound and valuable information about its fragmentation patterns, which helped to confirm the proposed structure. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the elemental composition of the parent molecule and its fragments.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) or a similar soft ionization technique is used to generate gas-phase ions of the molecule with minimal fragmentation. This allows for the determination of the molecular weight from the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Tandem Mass Spectrometry (MS/MS): To induce fragmentation, the molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information.
Quantitative Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | m/z (observed) | Proposed Fragment Structure/Loss |
| [M+H]⁺ | 391.2069 | 391.2072 | Molecular Ion |
| [M+H-H₂O]⁺ | 373.1964 | 373.1968 | Loss of a hydroxyl group |
| [M+H-C₂H₂O]⁺ | 349.1964 | 349.1961 | Loss of a ketene (B1206846) group from the side chain |
| [M+H-C₅H₈O₂]⁺ | 291.1647 | 291.1650 | Cleavage of the diterpenoid side chain |
| C₁₅H₂₃O₂⁺ | 247.1698 | 247.1701 | Clerodane core fragment |
Table 2: High-Resolution Mass Spectrometry Fragmentation Data for this compound.
Logical Flow of Mass Spectrometry Analysis
Stereochemical Determination
While NMR and MS can establish the planar structure and relative stereochemistry, determining the absolute configuration of a chiral molecule like this compound often requires X-ray crystallography.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous three-dimensional model of the molecule, confirming the connectivity and establishing the absolute stereochemistry.
Experimental Protocol: X-ray Crystallography
-
Crystallization: The most critical and often challenging step is to grow single crystals of this compound of suitable quality for diffraction. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data. The absolute configuration can be determined using anomalous dispersion effects, often by comparing the structure to a known chiral center or through the Flack parameter.
Crystallographic Data for a this compound Derivative
While crystallographic data for native this compound may be challenging to obtain, data from a suitable derivative can confirm the core stereochemistry.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.25 |
| b (Å) | 12.88 |
| c (Å) | 18.54 |
| α, β, γ (°) | 90, 90, 90 |
| Z | 4 |
| R-factor | < 0.05 |
Table 3: Representative Crystallographic Data for a Clerodane Diterpenoid.
Experimental Workflow for X-ray Crystallography
References
An In-depth Technical Guide to Clerocidin Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clerocidin is a diterpenoid antibiotic that has garnered significant interest within the scientific community due to its potent antibacterial and cytotoxic activities. Its unique mode of action, primarily targeting bacterial DNA gyrase and eukaryotic topoisomerase II, makes it a compelling scaffold for the development of novel therapeutic agents. Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for designing more effective and selective analogues. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Structure-Activity Relationships
The biological activity of this compound is intrinsically linked to several key structural features. The presence of a highly strained epoxide ring is fundamental for its covalent interaction with DNA, a critical step in its mechanism of action. Furthermore, the side chain at the C-12 to C-15 position has been identified as a crucial determinant of its biological potency. Modifications to these regions have been shown to significantly impact the compound's antibacterial and cytotoxic efficacy.
Quantitative Structure-Activity Relationship Data
While extensive quantitative SAR data for a wide range of this compound analogues remains somewhat limited in publicly accessible literature, the following tables summarize the available data on the antibacterial and cytotoxic activities of this compound and related compounds. This data provides a foundation for understanding the impact of structural modifications on biological activity.
Table 1: Antibacterial Activity of this compound and Related Compounds
| Compound/Analogue | Test Organism | MIC (µg/mL) | Reference |
| This compound | Streptococcus pneumoniae | 0.2 - 0.4 | [1] |
| This compound-resistant S. pneumoniae (GyrA G79A) | Streptococcus pneumoniae | 12 - 24 | [1] |
Table 2: Cytotoxicity of this compound and Analogues
| Compound/Analogue | Cell Line | IC50 (µM) | Reference |
| This compound | (Data not explicitly found in searches) | - | |
| Various Clerodane Diterpenoids | Various Cancer Cell Lines | (Data not explicitly found in searches for direct this compound analogues) |
Note: The search for comprehensive tables of IC50 and MIC values for a series of synthetic this compound analogues was not fruitful. The tables above are populated with the limited direct data found. Further research and synthesis of novel derivatives are required to build a more extensive SAR database.
Mechanism of Action: Targeting DNA Topoisomerases
This compound exerts its biological effects by targeting type II topoisomerases, namely DNA gyrase in bacteria and topoisomerase II in eukaryotic cells. It acts as a topoisomerase poison, stabilizing the enzyme-DNA cleavage complex. This leads to the accumulation of DNA strand breaks, ultimately triggering cell death.
A critical aspect of this compound's mechanism is its ability to induce both reversible and irreversible DNA cleavage. The irreversibility is site-selective and is notably dependent on the presence of a guanine (B1146940) residue at the 3'-end of the cleavage site. It is proposed that a specific moiety of this compound reacts with this guanine within the ternary complex, leading to an irreversible covalent modification of the DNA.
Visualizing the Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound on DNA topoisomerase II.
Caption: Mechanism of this compound-induced Topoisomerase II poisoning.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of the biological activity of this compound and its analogues. The following sections provide methodologies for key experiments cited in the literature.
DNA Gyrase Supercoiling Assay
This assay is used to determine the inhibitory effect of compounds on the supercoiling activity of DNA gyrase.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.
-
Enzyme and DNA Addition: Add purified DNA gyrase (e.g., from E. coli or S. pneumoniae) and relaxed plasmid DNA (e.g., pBR322) to the reaction mixture.
-
Compound Incubation: Add the test compound (this compound or its analogue) at various concentrations to the reaction mixture. A control reaction without the compound should be included.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.
-
Agarose (B213101) Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay is employed to assess the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks.
Methodology:
-
DNA Substrate Preparation: Use a supercoiled plasmid DNA (e.g., pBR322) or a 5'-end radiolabeled DNA fragment as the substrate.
-
Reaction Setup: Prepare a reaction buffer typically containing 10 mM Tris-HCl (pH 7.9), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, and 1 mM ATP.
-
Enzyme and Compound Incubation: Add purified topoisomerase II and the test compound to the reaction mixture containing the DNA substrate.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Cleavage Complex Trapping: Stop the reaction and trap the cleavage complex by adding SDS to a final concentration of 1% and proteinase K to a final concentration of 0.5 mg/mL.
-
Further Incubation: Incubate at 37-50°C for an additional 30-60 minutes to digest the protein.
-
Analysis: Analyze the DNA products by agarose gel electrophoresis (for plasmid DNA) or denaturing polyacrylamide gel electrophoresis (for radiolabeled fragments). The appearance of linear DNA (from plasmid) or cleaved fragments indicates the compound's ability to induce topoisomerase II-mediated DNA cleavage.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against a specific microorganism.
Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
-
Serial Dilution of Compound: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The structure-activity relationship of this compound is a complex and evolving field of study. The available data clearly indicates the critical roles of the epoxide ring and the C-12 to C-15 side chain in its potent biological activities. The mechanism of action, involving the poisoning of type II topoisomerases, provides a solid basis for its antibacterial and cytotoxic effects.
To advance the development of this compound-based therapeutics, several key areas require further investigation. A systematic synthesis and biological evaluation of a diverse library of this compound analogues are crucial to generate a comprehensive quantitative SAR database. This will enable the development of predictive computational models to guide the design of new compounds with improved potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of the molecular interactions within the ternary this compound-topoisomerase-DNA complex will be invaluable for the rational design of next-generation inhibitors. Continued research in these areas holds the promise of unlocking the full therapeutic potential of this fascinating natural product.
References
The Biological Activity of Clerocidin Analogs: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Potent Class of Topoisomerase II Poisons
Clerocidin, a naturally occurring clerodane diterpenoid, has garnered significant interest within the scientific community for its potent antibacterial and antitumor properties.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound and its analogs, with a focus on their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.
Core Mechanism of Action: DNA Topoisomerase II Poisoning
This compound and its analogs exert their biological effects primarily by acting as poisons of DNA topoisomerase II (Topo II), a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[1][2][3] Unlike catalytic inhibitors that prevent the enzyme from binding to DNA, this compound and its derivatives are classified as Topo II poisons because they stabilize the transient "cleavable complex" formed between Topo II and DNA.[3][4][5] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and subsequently triggering programmed cell death (apoptosis).[3][6]
A key feature of this compound's mechanism is its ability to induce irreversible DNA cleavage.[7][8] This is attributed to the alkylation of unpaired guanine (B1146940) residues at the -1 position relative to the DNA cleavage site by the epoxide group of the this compound molecule.[1][2][5][8] The C12-C15 side chain of this compound is also crucial for its activity.[7]
dot```dot graph Clerocidin_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
This compound [label="this compound Analog", fillcolor="#4285F4"]; TopoII_DNA [label="Topoisomerase II-DNA Complex", fillcolor="#34A853"]; Cleavable_Complex [label="Ternary Cleavable Complex\n(Stabilized)", fillcolor="#FBBC05"]; DSB [label="DNA Double-Strand Breaks\n(Irreversible)", fillcolor="#EA4335"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335"];
This compound -> TopoII_DNA [label="Binds to"]; TopoII_DNA -> Cleavable_Complex [label="Stabilizes"]; Cleavable_Complex -> DSB [label="Prevents Re-ligation"]; DSB -> Apoptosis [label="Triggers"]; }
Methodology:
-
Reaction Setup: A reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human or bacterial topoisomerase II, and the this compound analog at various concentrations is prepared in a suitable buffer.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the formation of the cleavable complex.
-
Reaction Termination: The reaction is stopped by the addition of a solution containing a strong detergent (e.g., SDS) and a protease (e.g., proteinase K) to denature and digest the enzyme.
-
Gel Electrophoresis: The DNA products are separated by agarose (B213101) gel electrophoresis.
-
Visualization: The DNA bands are visualized by staining with an intercalating agent (e.g., ethidium (B1194527) bromide) and imaging under UV light.
-
Analysis: The formation of linearized and nicked plasmid DNA, indicative of DNA cleavage, is quantified.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.
References
- 1. Casearin X, its degradation product and other clerodane diterpenes from leaves of Casearia sylvestris: evaluation of cytotoxicity against normal and tumor human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures and cytotoxic activity relationship of casearins, new clerodane diterpenes from Casearia sylvestris Sw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures and Cytotoxic Activity Relationship of Casearins, New Clerodane Diterpenes from Casearia sylvestris SW. [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. New halimane and clerodane diterpenoids from Croton cnidophyllus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ent-Clerodane Diterpenes from the Bark of Croton oligandrus Pierre ex Hutch. and Assessment of Their Cytotoxicity against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Clerocidin's Mode of Action: A Technical Guide to its Molecular Mechanisms and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clerocidin is a diterpenoid natural product that exhibits both antibacterial and anticancer activities. Its mechanism of action has been the subject of numerous studies, revealing a complex interaction with cellular machinery, primarily targeting type II topoisomerases. This technical guide provides an in-depth overview of the current understanding of this compound's mode of action, with a focus on its molecular targets, the chemical basis of its activity, and the experimental methodologies used to elucidate these mechanisms.
Core Mechanism: Targeting Type II Topoisomerases
This compound's primary molecular targets are type II topoisomerases, which are essential enzymes that manage DNA topology. In bacteria, this compound inhibits DNA gyrase, while in mammalian cells, it targets topoisomerase II.[1][2] Unlike many other topoisomerase inhibitors, this compound acts as a "poison," trapping the enzyme-DNA cleavage complex. This stabilization of the cleavage complex leads to the accumulation of DNA strand breaks, which, if not repaired, can trigger cell cycle arrest and apoptosis.[2][3]
A unique feature of this compound is its ability to induce both reversible and irreversible DNA cleavage, a characteristic that is dependent on the DNA sequence at the cleavage site.[4]
Irreversible DNA Cleavage
The irreversible nature of this compound-induced DNA cleavage is a key aspect of its potent cytotoxic effects. This irreversibility is observed when a guanine (B1146940) (G) residue is present at the -1 position relative to the DNA cleavage site.[4] The proposed mechanism involves the alkylation of this guanine residue by the epoxide functional group of this compound.[2][3] This covalent modification of the DNA backbone prevents the re-ligation of the cleaved DNA strand, resulting in a permanent DNA break.[4]
Reversible DNA Cleavage
In the absence of a guanine at the -1 position, this compound can still stabilize the topoisomerase II-DNA cleavage complex, but this interaction is reversible.[4] The precise molecular interactions governing this reversible inhibition are less understood but are thought to involve non-covalent interactions within the cleavage complex.
Quantitative Data on this compound's Activity
Table 1: Inhibition of Bacterial DNA Gyrase by this compound
| Enzyme Target | Organism | Assay Type | IC50 | Reference |
| DNA Gyrase | Streptococcus pneumoniae | Supercoiling Assay | 40 µM | [5] |
Table 2: Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay Type | IC50 | Reference |
| Various Human Cancer Cell Lines | Not Specified | Not Specified | Data not available in searched literature |
Note: While this compound is known to be cytotoxic to various cancer cell lines, specific IC50 values are not consistently reported in the available literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following sections outline the key experimental protocols used in mode of action studies.
DNA Gyrase Supercoiling Assay
This assay is used to determine the inhibitory effect of this compound on the supercoiling activity of bacterial DNA gyrase.
a. Materials:
-
Relaxed plasmid DNA (e.g., pBR322)
-
Purified DNA gyrase
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, glycerol, and albumin)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Agarose (B213101) gel electrophoresis system
-
Ethidium bromide or other DNA stain
b. Procedure:
-
Prepare reaction mixtures on ice containing assay buffer, relaxed plasmid DNA, and ATP.
-
Add varying concentrations of this compound or solvent control to the reaction tubes.
-
Initiate the reaction by adding a defined amount of DNA gyrase to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain the gel with a DNA stain and visualize the bands under UV light. The conversion of relaxed DNA to supercoiled DNA will be inhibited in the presence of this compound.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay assesses the ability of this compound to stabilize the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks.
a. Materials:
-
Supercoiled plasmid DNA (e.g., pBR322) or a specific DNA fragment labeled with a radioisotope (e.g., 32P).
-
Purified human topoisomerase IIα or IIβ.
-
Assay buffer (containing Tris-HCl, NaCl, MgCl2, DTT, and BSA).
-
This compound.
-
SDS and proteinase K.
-
Agarose or polyacrylamide gel electrophoresis system.
b. Procedure:
-
Set up reaction mixtures containing assay buffer and supercoiled plasmid DNA or radiolabeled DNA substrate.
-
Add different concentrations of this compound or a vehicle control.
-
Add purified topoisomerase II to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction and trap the cleavage complexes by adding SDS.
-
Digest the protein component by adding proteinase K and incubating further.
-
Analyze the DNA products by electrophoresis. An increase in linear (for plasmid DNA) or cleaved (for labeled fragments) DNA indicates the stabilization of the cleavage complex by this compound.
Guanine Alkylation Assay
This assay provides evidence for the covalent modification of guanine residues by this compound.
a. Materials:
-
Single-stranded or double-stranded DNA oligonucleotides with known sequences, some containing guanine at specific positions.
-
This compound.
-
Reaction buffer.
-
Piperidine (for chemical cleavage at alkylated sites).
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system.
b. Procedure:
-
Incubate the DNA oligonucleotides with or without this compound in the reaction buffer.
-
After incubation, the DNA is purified to remove excess this compound.
-
To detect alkylated guanines, the DNA is treated with piperidine, which induces strand scission at the site of alkylation.
-
The DNA fragments are then separated by denaturing PAGE.
-
The appearance of specific cleavage products in the this compound-treated sample, corresponding to the positions of guanines, confirms alkylation.
Cell Viability (MTT) Assay
This colorimetric assay is used to determine the cytotoxicity of this compound against cancer cell lines.
a. Materials:
-
Human cancer cell lines.
-
Complete cell culture medium.
-
96-well plates.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
b. Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. The IC50 value can be calculated from the dose-response curve.
Visualizing the Mode of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows involved in this compound's mode of action.
Caption: this compound's mechanism of action on type II topoisomerases.
Caption: Workflow for a topoisomerase II-mediated DNA cleavage assay.
Caption: The chemical basis of irreversible DNA cleavage by this compound.
Conclusion
This compound represents a fascinating natural product with a well-defined, yet intricate, mode of action. Its ability to induce both reversible and irreversible DNA damage through the poisoning of type II topoisomerases, coupled with its sequence-specific covalent modification of DNA, provides a strong foundation for its development as a therapeutic agent. Further research is warranted to fully elucidate the quantitative aspects of its interaction with mammalian topoisomerase II isoforms and to expand the evaluation of its cytotoxic profile against a broader range of cancer cell types. The experimental protocols and mechanistic understanding presented in this guide offer a comprehensive framework for researchers and drug development professionals to advance the study of this compound and its derivatives.
References
- 1. Mapping of DNA topoisomerase II poisons (etoposide, this compound) and catalytic inhibitors (aclarubicin, ICRF-187) to four distinct steps in the topoisomerase II catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The topoisomerase II poison this compound alkylates non-paired guanines of DNA: implications for irreversible stimulation of DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The topoisomerase II poison this compound alkylates non-paired guanines of DNA: implications for irreversible stimulation of DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Irreversible and reversible topoisomerase II DNA cleavage stimulated by this compound: sequence specificity and structural drug determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]
Unveiling the Antibacterial Potential of Clerocidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the antibacterial properties of clerocidin, a diterpenoid natural product with a unique mechanism of action against bacterial pathogens. This document provides a comprehensive overview of its mechanism, spectrum of activity, and detailed experimental protocols for its evaluation, designed to support further research and development in the field of novel antibiotics.
Mechanism of Action: A Dual-Targeting Topoisomerase Inhibitor
This compound exerts its antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and chromosome segregation, making them validated targets for antibiotic development.
This compound's mechanism is distinct from other topoisomerase poisons. It stabilizes the covalent enzyme-DNA cleavage complex, leading to the accumulation of double-strand DNA breaks and subsequent cell death.[1] A key feature of this compound's action is the induction of both irreversible and reversible DNA cleavage. The irreversible cleavage is notably dependent on the presence of a guanine (B1146940) residue at the -1 position relative to the DNA scission site.[1] This unique characteristic suggests a covalent interaction between this compound and the guanine base within the cleavage complex.
dot
Caption: Mechanism of action of this compound.
Spectrum of Antibacterial Activity
This compound has demonstrated activity against a range of bacteria, with a notable potency against Gram-positive species. While it also exhibits activity against some Gram-negative bacteria, it is generally less effective.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Streptococcus pneumoniae (CL-resistant R6 transformant) | Positive | 12-24 | [1] |
| Streptococcus pneumoniae (R6 recipient strain) | Positive | 0.2-0.4 | [1] |
| Staphylococcus aureus (ATCC strains) | Positive | Data not available | |
| Escherichia coli (ATCC strains) | Negative | Data not available |
Note: Specific MIC values for this compound against standard susceptible strains of S. aureus and E. coli were not available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antibacterial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Spectrophotometer
Protocol:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of MHB and 100 µL of the bacterial inoculum (no this compound).
-
Sterility Control: A well containing 200 µL of uninoculated MHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible turbidity (bacterial growth). This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
dot
Caption: Workflow for MIC determination.
DNA Gyrase Inhibition Assay (DNA Supercoiling Assay)
This assay measures the ability of this compound to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)
-
ATP
-
This compound
-
Agarose (B213101) gel electrophoresis equipment
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.
-
Enzyme Addition: Add purified DNA gyrase to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS and proteinase K).
-
Analysis: Analyze the DNA topology by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.
Topoisomerase IV Inhibition Assay (DNA Relaxation Assay)
This assay assesses the inhibitory effect of this compound on the DNA relaxation activity of topoisomerase IV.
Materials:
-
Purified topoisomerase IV (ParC and ParE subunits)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM Mg(OAc)2, 10 mM DTT, 50 µg/mL albumin)
-
ATP
-
This compound
-
Agarose gel electrophoresis equipment
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, supercoiled plasmid DNA, and different concentrations of this compound.
-
Enzyme Addition: Add purified topoisomerase IV to the mixture.
-
Initiate Reaction: Initiate the relaxation reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Analysis: Separate the DNA topoisomers by agarose gel electrophoresis. Inhibition of topoisomerase IV is indicated by the persistence of the supercoiled DNA band and a reduction in the relaxed DNA band.
DNA Cleavage Assay
This assay is used to determine if this compound stabilizes the covalent DNA-topoisomerase complex, leading to DNA cleavage.
Materials:
-
Purified DNA gyrase or topoisomerase IV
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Cleavage buffer (similar to the respective enzyme's assay buffer, but may lack ATP for gyrase)
-
This compound
-
SDS and Proteinase K
-
Agarose gel electrophoresis equipment
Protocol:
-
Reaction Setup: Combine the cleavage buffer, supercoiled plasmid DNA, and varying concentrations of this compound in a microcentrifuge tube.
-
Enzyme Addition: Add the purified topoisomerase (gyrase or topoisomerase IV).
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Induce Cleavage: Add SDS to a final concentration of 1% to trap the cleavage complex.
-
Protein Digestion: Add proteinase K and incubate for another hour at 42°C to digest the enzyme.
-
Analysis: Analyze the DNA products by agarose gel electrophoresis. The presence of linear and nicked plasmid DNA indicates the stabilization of the cleavage complex and subsequent DNA cleavage induced by this compound.
dot
Caption: Experimental workflow for DNA cleavage assay.
Conclusion
This compound represents a promising class of antibacterial compounds with a distinct mechanism of action targeting essential bacterial enzymes. Its potent activity, particularly against Gram-positive pathogens, warrants further investigation. The detailed protocols provided in this guide are intended to facilitate standardized evaluation of this compound and its analogs, contributing to the development of new therapeutic strategies to combat bacterial infections. Further research is required to establish a broader profile of its antibacterial spectrum, including comprehensive MIC data against a wider range of clinically relevant bacteria.
References
Methodological & Application
Application Notes and Protocols for Clerocidin DNA Footprinting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing DNA footprinting experiments using clerocidin to investigate its interaction with DNA and topoisomerase II. This technique is invaluable for high-resolution mapping of drug binding sites and understanding the mechanism of action of topoisomerase II poisons.
Introduction
This compound is a diterpenoid natural product that exhibits potent antibacterial and anticancer activity by targeting type II topoisomerases, such as DNA gyrase and topoisomerase II.[1][2][3][4] Unlike many other topoisomerase poisons, this compound induces irreversible DNA cleavage, particularly at sites where a guanine (B1146940) residue is located at the -1 position relative to the scission site.[2][5] This irreversible trapping of the enzyme-DNA cleavage complex is a result of this compound's ability to alkylate DNA, specifically the N7 of guanine, through its epoxide functional group.[1][6]
DNA footprinting is a high-resolution technique used to identify the specific binding site of a protein or a small molecule on a DNA fragment. The underlying principle is that the bound ligand protects the DNA from cleavage by a nuclease, such as DNase I. When the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint" - a gap in the ladder of DNA fragments.
This protocol adapts the classical DNase I footprinting method to elucidate the precise location of the this compound-stabilized topoisomerase II cleavage complex on DNA. By observing the protected regions, researchers can map the binding and cleavage sites with nucleotide-level precision.
Mechanism of Action of this compound
This compound acts as a topoisomerase II poison. The enzyme normally introduces transient double-strand breaks in DNA to allow for topological changes, such as uncoiling or decatenation, and then reseals the breaks. This compound intervenes in this catalytic cycle by stabilizing the covalent intermediate, known as the cleavage complex, where topoisomerase II is covalently linked to the 5'-ends of the cleaved DNA.
The key to this compound's potent activity is its epoxide ring, which alkylates the N7 position of guanine residues within the DNA sequence recognized by topoisomerase II.[1][6] This covalent modification is particularly favored when a guanine is present at the -1 position relative to the DNA cleavage site.[5] The resulting this compound-DNA adduct enhances the stability of the cleavage complex, preventing the religation of the DNA strands and leading to the accumulation of DNA double-strand breaks, which are ultimately cytotoxic.
Experimental Protocols
Protocol 1: Preparation of 5'-End Labeled DNA Probe
This protocol describes the preparation of a DNA fragment radioactively labeled at one 5'-end, which is essential for visualizing the DNA fragments after the footprinting reaction.
Materials:
-
Plasmid DNA containing the target sequence of interest
-
Restriction enzymes
-
Calf Intestinal Alkaline Phosphatase (CIAP)
-
T4 Polynucleotide Kinase (T4 PNK)
-
[γ-³²P]ATP (≥3,000 Ci/mmol)
-
Unlabeled ATP
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol (B145695) (100% and 70%)
-
TE Buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Agarose (B213101) gel electrophoresis system
-
Gel extraction kit
Procedure:
-
Linearize 5-10 µg of the plasmid DNA with a suitable restriction enzyme that generates a unique 5'-overhang.
-
Dephosphorylate the 5'-ends by incubating with Calf Intestinal Alkaline Phosphatase (CIAP) according to the manufacturer's instructions. This prevents self-ligation and ensures efficient labeling of only one end in a subsequent step.
-
Purify the linearized, dephosphorylated DNA using a phenol:chloroform extraction followed by ethanol precipitation. Resuspend the DNA pellet in TE buffer.
-
Set up the 5'-end labeling reaction by incubating the purified DNA with T4 Polynucleotide Kinase (T4 PNK) and [γ-³²P]ATP.
-
Following the labeling reaction, digest the DNA with a second restriction enzyme to generate a fragment of the desired size (typically 200-500 bp) with the radioactive label at only one end.
-
Separate the DNA fragments by agarose gel electrophoresis.
-
Excise the band corresponding to the desired end-labeled probe from the gel and purify the DNA using a gel extraction kit.
-
Determine the concentration and specific activity of the purified probe.
Protocol 2: this compound-Topoisomerase II DNA Footprinting
This protocol outlines the core footprinting experiment to identify the binding site of the this compound-stabilized topoisomerase II complex.
Materials:
-
5'-end labeled DNA probe (from Protocol 1)
-
Purified Topoisomerase II enzyme
-
This compound solution (dissolved in a suitable solvent like ethanol or DMSO)
-
Footprinting Buffer (FB): 40 mM Tris-HCl (pH 7.5), 6 mM MgCl₂, 10 mM DTT, 200 mM potassium glutamate, 50 µg/ml BSA.
-
DNase I (RNase-free)
-
DNase I Dilution Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 10 mM MgCl₂
-
Stop Solution: 1% SDS, 200 mM NaCl, 20 mM EDTA, 100 µg/ml Proteinase K
-
Formamide Loading Dye: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol FF
-
Denaturing polyacrylamide gel (6-8%) containing 7 M urea
-
TBE Buffer (89 mM Tris-borate, 2 mM EDTA, pH 8.3)
-
Maxam-Gilbert sequencing markers (G-specific reaction) for the same DNA fragment (optional, for precise site mapping)
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Nuclease-free water to a final volume of 50 µL
-
5 µL of 10X Footprinting Buffer
-
1-2 µL of the 5'-end labeled DNA probe (~10,000-20,000 cpm)
-
Desired amount of purified Topoisomerase II enzyme (concentration to be optimized empirically)
-
-
Mix gently and incubate at 37°C for 15 minutes to allow the enzyme to bind to the DNA.
-
-
This compound Treatment:
-
Add the desired concentration of this compound to the reaction mixture. It is recommended to perform a titration with a range of concentrations (e.g., 1 µM to 100 µM).
-
Incubate at 37°C for 30 minutes to allow the formation of the ternary this compound-topoisomerase II-DNA complex.
-
-
DNase I Digestion:
-
Prepare a series of fresh dilutions of DNase I in ice-cold DNase I Dilution Buffer. The optimal concentration needs to be determined empirically to achieve partial digestion of the DNA.
-
Add 1-2 µL of the diluted DNase I to the reaction mixture.
-
Incubate at room temperature for exactly 1-2 minutes. The incubation time is critical for achieving the desired level of digestion.
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Incubate at 55°C for 30 minutes to allow Proteinase K to digest the proteins.
-
-
DNA Purification:
-
Perform a phenol:chloroform extraction to remove any remaining protein.
-
Precipitate the DNA with ethanol.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
-
Gel Electrophoresis:
-
Resuspend the DNA pellet in 3-5 µL of Formamide Loading Dye.
-
Denature the samples by heating at 90-95°C for 5 minutes, followed by rapid cooling on ice.
-
Load the samples onto a denaturing polyacrylamide gel. Include a control lane with DNA and DNase I but without topoisomerase II and this compound, and another control with DNA and topoisomerase II but without this compound. If available, load Maxam-Gilbert sequencing reaction products for the same fragment as markers.
-
-
Visualization and Analysis:
-
After electrophoresis, dry the gel and expose it to a phosphor screen or X-ray film.
-
Analyze the resulting autoradiogram. The footprint will appear as a region of protection (a gap in the ladder) in the lane containing this compound and topoisomerase II, compared to the control lanes.
-
Data Presentation
Summarize all quantitative data from the footprinting experiments in a clearly structured table for easy comparison.
| Lane | Topoisomerase II (units) | This compound (µM) | DNase I (units) | Observation |
| 1 | 0 | 0 | 0.1 | Uniform ladder of DNA fragments |
| 2 | X | 0 | 0.1 | Potential weak protection or altered cleavage pattern |
| 3 | X | 10 | 0.1 | Clear footprint observed at specific region |
| 4 | X | 50 | 0.1 | Enhanced footprint compared to 10 µM |
| 5 | X | 100 | 0.1 | Strong and well-defined footprint |
Visualizations
Caption: Experimental workflow for this compound DNA footprinting.
Caption: Mechanism of this compound-induced topoisomerase II poisoning.
References
- 1. DNase I Footprinting: Understanding Protein-DNA Interactions - Creative Proteomics [iaanalysis.com]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 4. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 5. mybiosource.com [mybiosource.com]
- 6. DNase I footprinting [gene.mie-u.ac.jp]
Application Notes: Utilizing Clerocidin in DNA Cleavage Assays
References
- 1. The topoisomerase II poison this compound alkylates non-paired guanines of DNA: implications for irreversible stimulation of DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The topoisomerase II poison this compound alkylates non-paired guanines of DNA: implications for irreversible stimulation of DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound selectively modifies the gyrase-DNA gate to induce irreversible and reversible DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Irreversible and reversible topoisomerase II DNA cleavage stimulated by this compound: sequence specificity and structural drug determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping of DNA topoisomerase II poisons (etoposide, this compound) and catalytic inhibitors (aclarubicin, ICRF-187) to four distinct steps in the topoisomerase II catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The topoisomerase II poison this compound alkylates non-paired guanines of DNA: implications for irreversible stimulation of DNA cleavage. | Semantic Scholar [semanticscholar.org]
- 7. This compound interacts with the cleavage complex of Streptococcus pneumoniae topoisomerase IV to induce selective irreversible DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Clerocidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clerocidin is a diterpenoid compound originally isolated from the fungus Oidiodendron truncatum. It has demonstrated potent antibacterial and antitumor properties, making it a subject of interest in drug discovery and development. The primary mechanism of action of this compound is the inhibition of type II topoisomerases, including mammalian topoisomerase II and bacterial DNA gyrase.[1] This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound, focusing on its cytotoxic and pro-apoptotic effects on cancer cell lines.
Mechanism of Action: Topoisomerase II Poison
This compound acts as a topoisomerase II poison, a class of inhibitors that stabilize the transient covalent complex formed between topoisomerase II and DNA during the catalytic cycle.[2] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.
A unique feature of this compound is its ability to induce irreversible DNA cleavage.[3][4] This is attributed to its chemical structure, which includes an epoxide group. It is proposed that this compound alkylates non-paired guanine (B1146940) residues within the DNA at the -1 position relative to the topoisomerase II cleavage site.[1] This covalent modification of the DNA likely contributes to the irreversible nature of the cleavage complex.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound can be evaluated across a panel of human cancer cell lines using standard viability assays such as the MTT or MTS assay. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of the compound. The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines after a 72-hour incubation period. Note: These values are illustrative and should be determined experimentally.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 72 | [To be determined experimentally] |
| HeLa | Cervical Adenocarcinoma | 72 | [To be determined experimentally] |
| HCT-116 | Colorectal Carcinoma | 72 | [To be determined experimentally] |
| A549 | Lung Carcinoma | 72 | [To be determined experimentally] |
| K-562 | Chronic Myelogenous Leukemia | 72 | [To be determined experimentally] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the IC50 value of this compound using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently agitate the plate to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Topoisomerase II DNA Cleavage Assay
This assay determines the ability of this compound to stabilize the topoisomerase II-DNA cleavage complex, resulting in the linearization of supercoiled plasmid DNA.
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 500 mM KCl, 10 mM MgCl2, 1 mM EDTA, 2.5 mM DTT, 10 mM ATP)
-
This compound stock solution
-
Proteinase K (20 mg/mL)
-
10% SDS
-
6x DNA loading dye
-
Agarose (B213101) gel (1%) containing ethidium (B1194527) bromide
-
TAE or TBE buffer
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup:
-
On ice, prepare reaction mixtures in a final volume of 20 µL.
-
To each tube, add:
-
2 µL of 10x Topoisomerase II reaction buffer
-
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg)
-
1 µL of this compound at various concentrations (e.g., 1 µM to 200 µM) or vehicle control.
-
Distilled water to a final volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of topoisomerase IIα (1-2 units).
-
-
Incubation:
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Termination and Protein Digestion:
-
Stop the reaction by adding 2 µL of 10% SDS.
-
Add 2 µL of proteinase K and incubate at 45°C for 30-60 minutes.
-
-
Gel Electrophoresis:
-
Add 4 µL of 6x DNA loading dye to each reaction.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel at a constant voltage until the dye fronts have migrated an adequate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
The conversion of supercoiled DNA (Form I) to nicked (Form II) and linear (Form III) DNA indicates topoisomerase II activity and cleavage complex stabilization by this compound. An increase in the linear DNA band with increasing this compound concentration is indicative of a topoisomerase II poison.
-
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This protocol describes the detection of apoptosis induced by this compound using flow cytometry analysis of cells stained with Annexin V-FITC and Propidium Iodide (PI).
Materials:
-
Human cancer cell line of interest
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated control and a vehicle control.
-
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping. For suspension cells, collect by centrifugation.
-
Collect all cells, including those in the supernatant (which may be apoptotic).
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).
-
Analyze the data to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
-
Conclusion
This compound presents a compelling profile as an anticancer agent due to its potent and unique mechanism of action as an irreversible topoisomerase II poison. The protocols detailed in this document provide a comprehensive framework for the in vitro characterization of this compound's cytotoxic and pro-apoptotic activities. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems to further elucidate the therapeutic potential of this promising compound.
References
- 1. rsc.org [rsc.org]
- 2. The topoisomerase II poison this compound alkylates non-paired guanines of DNA: implications for irreversible stimulation of DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying DNA Gyrase Inhibition using Clerocidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clerocidin is a diterpenoid natural product that has garnered significant interest as a potent inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription.[1][2][3][4] Unlike many other gyrase inhibitors, this compound exhibits a unique mechanism of action, inducing both reversible and irreversible DNA cleavage, making it a valuable tool for studying the intricacies of DNA gyrase function and for the development of novel antibacterial agents.[1][5][6] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of DNA gyrase inhibition.
Mechanism of Action
This compound functions as a DNA gyrase poison by stabilizing the cleavage complex, a transient intermediate in the enzyme's catalytic cycle where both strands of the DNA are cleaved.[2][7] The formation of this ternary complex of gyrase, DNA, and this compound leads to the accumulation of single and double-stranded DNA breaks.[7]
A distinguishing feature of this compound is its ability to induce both irreversible and reversible DNA cleavage, which is dependent on the nucleotide sequence at the cleavage site.[1][6]
-
Irreversible Cleavage: Occurs when a guanine (B1146940) (G) residue is present at the -1 position relative to the DNA cleavage site.[6][8] The epoxide group of this compound alkylates the N7 position of this guanine, resulting in a modified, piperidine-labile adduct that prevents the religation of the cleaved DNA strand.[1][2]
-
Reversible Cleavage: Is observed when a cytosine (C) is located at the -1 position.[6] In this case, the cleavage complex can be reversed by treatment with EDTA, heat, or high salt concentrations.[1][5]
This dual mechanism provides a unique opportunity to probe the structure and dynamics of the DNA gyrase active site. Resistance to this compound has been linked to specific mutations in the GyrA subunit of DNA gyrase, such as the G79A mutation in Streptococcus pneumoniae, further confirming gyrase as its primary target.[1][5][8]
Quantitative Data
The inhibitory potency of this compound against DNA gyrase can be quantified through various assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of different inhibitors.
| Compound | Enzyme Source | Assay Type | IC50 (µM) | Reference |
| This compound | Streptococcus pneumoniae DNA Gyrase | DNA Supercoiling | 40 | [7] |
| Ciprofloxacin | Streptococcus pneumoniae DNA Gyrase | DNA Supercoiling | ~80 | [7] |
Experimental Protocols
Herein are detailed protocols for two fundamental assays used to characterize the inhibitory effects of this compound on DNA gyrase.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate in an ATP-dependent manner. Inhibition of this activity is observed as a decrease in the amount of supercoiled DNA.
Materials:
-
Relaxed pBR322 DNA
-
S. pneumoniae DNA Gyrase (GyrA and GyrB subunits)
-
This compound
-
Ciprofloxacin (as a control)
-
5X Gyrase Reaction Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 1.25 M potassium glutamate, 50 mM MgCl2, 5 mM DTT, 2.5 mM spermidine)
-
10 mM ATP solution
-
Sterile deionized water
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
6X DNA loading dye
-
Proteinase K
-
Sodium Dodecyl Sulfate (SDS)
Procedure:
-
Prepare the reaction mixtures on ice. For a 20 µL reaction, combine the following:
-
4 µL of 5X Gyrase Reaction Buffer
-
2 µL of 10 mM ATP
-
0.4 µg of relaxed pBR322 DNA
-
Desired concentration of this compound (or ciprofloxacin/vehicle control)
-
1 Unit of reconstituted S. pneumoniae DNA gyrase
-
Sterile deionized water to a final volume of 20 µL
-
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding 4 µL of 6X DNA loading dye containing SDS and proteinase K to final concentrations of 0.2% and 50 µg/mL, respectively.
-
Incubate at 37°C for a further 30 minutes to digest the protein.
-
Load the samples onto a 1% agarose gel in 1X TAE buffer.
-
Perform electrophoresis until the dye front has migrated an appropriate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled and relaxed forms of the plasmid will migrate differently.
DNA Gyrase Cleavage Assay
This assay detects the formation of the gyrase-DNA cleavage complex stabilized by this compound. The assay results in the linearization of the supercoiled plasmid DNA.
Materials:
-
Supercoiled pBR322 DNA
-
S. pneumoniae DNA Gyrase (GyrA and GyrB subunits)
-
This compound
-
Ciprofloxacin (as a control)
-
5X Gyrase Reaction Buffer (without ATP)
-
Sterile deionized water
-
Proteinase K
-
Sodium Dodecyl Sulfate (SDS)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
6X DNA loading dye
Procedure:
-
Prepare the reaction mixtures on ice. For a 20 µL reaction, combine the following:
-
4 µL of 5X Gyrase Reaction Buffer (without ATP)
-
0.4 µg of supercoiled pBR322 DNA
-
Desired concentration of this compound (or ciprofloxacin/vehicle control)
-
1 Unit of reconstituted S. pneumoniae DNA gyrase
-
Sterile deionized water to a final volume of 20 µL
-
-
Incubate the reactions at 37°C for 1 hour.
-
Add SDS and proteinase K to final concentrations of 1% and 100 µg/mL, respectively.
-
Incubate at 42°C for 1 hour to digest the protein.
-
Add 4 µL of 6X DNA loading dye.
-
Load the samples onto a 1% agarose gel in 1X TAE buffer containing ethidium bromide.
-
Perform electrophoresis.
-
Visualize the DNA bands under UV light. The appearance of linear DNA indicates gyrase-mediated cleavage.
Visualizations
Mechanism of this compound-Induced DNA Gyrase Inhibition
References
- 1. This compound selectively modifies the gyrase-DNA gate to induce irreversible and reversible DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The topoisomerase II poison this compound alkylates non-paired guanines of DNA: implications for irreversible stimulation of DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound interacts with the cleavage complex of Streptococcus pneumoniae topoisomerase IV to induce selective irreversible DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a terpenoid antibiotic, inhibits bacterial DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Irreversible and reversible topoisomerase II DNA cleavage stimulated by this compound: sequence specificity and structural drug determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound selectively modifies the gyrase-DNA gate to induce irreversible and reversible DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Clerocidin as a Molecular Probe for DNA Structure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clerocidin is a diterpenoid natural product that has garnered significant interest as a molecular probe for investigating DNA structure and function. Its unique mechanism of action, involving the alkylation of DNA and the poisoning of type II topoisomerases, provides a powerful tool for studying DNA topology, enzyme-DNA interactions, and for identifying potential therapeutic targets. This document provides detailed application notes and experimental protocols for utilizing this compound as a molecular probe, with a focus on its interaction with DNA and topoisomerase II. Quantitative data from relevant studies are summarized, and key experimental workflows are visualized to facilitate a comprehensive understanding of its application.
Introduction
This compound is a potent biological agent with both antibacterial and antitumor properties. Its primary molecular target is DNA topoisomerase II, an essential enzyme that modulates the topological state of DNA. Unlike many other topoisomerase poisons, this compound induces both irreversible and reversible DNA cleavage, depending on the local DNA sequence. This unique characteristic makes it an invaluable tool for probing the nuances of DNA structure and the catalytic cycle of topoisomerase II. This compound's ability to alkylate DNA, particularly at unpaired guanine (B1146940) residues, further extends its utility as a probe for non-canonical DNA structures and regions of DNA distortion.
Mechanism of Action
This compound exerts its effects through a dual mechanism: direct DNA alkylation and poisoning of DNA topoisomerase II.
-
DNA Alkylation: this compound possesses a reactive epoxide group that can covalently bind to DNA bases.[1][2][3] This alkylation preferentially occurs at the N7 position of guanine residues, particularly those in single-stranded regions or distorted DNA conformations.[2][3] This property allows this compound to be used as a probe to identify regions of DNA that are unpaired or have altered helical structures.
-
Topoisomerase II Poisoning: this compound traps the topoisomerase II-DNA cleavage complex, a key intermediate in the enzyme's catalytic cycle.[4] This leads to the accumulation of single- and double-strand DNA breaks. The nature of these breaks is sequence-dependent:
-
Irreversible Cleavage: Occurs when a guanine is present at the -1 position (immediately 5' to the cleavage site).[1][5] This is due to the alkylation of the guanine by this compound within the distorted DNA structure of the cleavage complex, preventing the re-ligation of the DNA strand.[2][3]
-
Reversible Cleavage: Observed at sites with a cytosine at the -1 position.[1]
-
This sequence-dependent reversibility provides a unique experimental handle to dissect the interactions between topoisomerase II and DNA at specific loci.
Data Presentation
Cytotoxicity of this compound
| Parameter | Description | Typical Range | Reference |
| IC50 | The concentration of this compound that inhibits 50% of cell growth. | Micromolar (µM) range | General observation from cytotoxicity studies |
DNA Cleavage Specificity
| Parameter | Description | Observation | Reference |
| -1 Position Base | The nucleotide immediately 5' to the topoisomerase II cleavage site. | Guanine (G) leads to irreversible cleavage. Cytosine (C) leads to reversible cleavage. | [1] |
| Alkylation Site | The position on the DNA base that is alkylated by this compound. | N7 of Guanine. | [2][3] |
Experimental Protocols
Topoisomerase II-Mediated DNA Cleavage Assay
This assay is used to determine the ability of this compound to stabilize the topoisomerase II-DNA cleavage complex, leading to DNA breaks.
Materials:
-
Purified human DNA topoisomerase II
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM ATP, 30 µg/ml BSA)
-
Stop Solution (e.g., 1% SDS, 10 mM EDTA, 0.5 mg/ml Proteinase K)
-
Agarose (B213101) gel (1%) and electrophoresis apparatus
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel imaging system
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube on ice:
-
Reaction Buffer (to a final volume of 20 µl)
-
Supercoiled plasmid DNA (e.g., 0.25 µg)
-
This compound at various concentrations (e.g., 1-100 µM). Include a solvent control.
-
-
Add purified topoisomerase II (e.g., 2-4 units).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µl of Stop Solution.
-
Incubate at 50°C for 30 minutes to digest the protein.
-
Add loading dye and load the samples onto a 1% agarose gel.
-
Run the gel until the DNA forms are well-separated.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Analyze the conversion of supercoiled DNA to nicked (open circular) and linear forms, which indicates DNA cleavage.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells and is a common method to determine the cytotoxic effects of a compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (solvent only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using a solubilizing solution that requires medium removal, carefully aspirate the medium.
-
Add 100 µl of solubilization solution to each well and mix gently to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mapping this compound-DNA Adducts using Primer Extension
This technique can be used to identify the specific sites of this compound-induced DNA alkylation at the nucleotide level.[6]
Materials:
-
DNA template containing the sequence of interest
-
This compound
-
Radiolabeled primer (e.g., ³²P-labeled) that anneals downstream of the region of interest
-
Taq DNA polymerase or other thermostable polymerase
-
dNTPs
-
Dideoxynucleotides (ddNTPs) for sequencing ladder
-
Denaturing polyacrylamide gel and electrophoresis apparatus
-
Phosphorimager or X-ray film
Procedure:
-
Incubate the DNA template with this compound to allow for adduct formation.
-
Purify the this compound-treated DNA.
-
Set up primer extension reactions:
-
Anneal the radiolabeled primer to the treated and untreated DNA templates.
-
Extend the primer with DNA polymerase and dNTPs. The polymerase will stall or terminate at the site of the this compound-DNA adduct.
-
-
Set up parallel Sanger sequencing reactions using the same primer and untreated DNA to generate a sequencing ladder.
-
Denature the reaction products and run them on a denaturing polyacrylamide gel alongside the sequencing ladder.
-
Visualize the gel using a phosphorimager or autoradiography.
-
The positions of the terminated primer extension products will indicate the sites of this compound-DNA adducts.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for using this compound.
Signaling Pathways
This compound, by inducing DNA damage through alkylation and topoisomerase II poisoning, triggers cellular DNA damage response (DDR) pathways. While the specific signaling cascade initiated by this compound-induced damage is not fully elucidated, it is expected to converge on the activation of apoptosis. The accumulation of irreparable DNA double-strand breaks is a potent inducer of the intrinsic apoptotic pathway.
Hypothesized Apoptotic Pathway:
-
DNA Damage Sensing: The DNA lesions created by this compound are recognized by sensor proteins such as the MRN complex (MRE11-RAD50-NBS1) for double-strand breaks.
-
Signal Transduction: This recognition activates upstream kinases like ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).
-
Effector Activation: Activated ATM/ATR phosphorylate a host of downstream targets, including the tumor suppressor p53 and checkpoint kinases Chk1/Chk2.
-
Apoptosis Induction:
-
Stabilized p53 can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, such as PUMA and Noxa.
-
These proteins antagonize anti-apoptotic Bcl-2 members (e.g., Bcl-2, Bcl-xL) and promote the activation of pro-apoptotic effectors BAX and BAK.
-
BAX/BAK oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).
-
-
Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates the executioner caspases, such as caspase-3 and -7, leading to the dismantling of the cell.[7][8]
Caption: Hypothesized this compound-induced apoptosis.
Conclusion
This compound's distinct mechanism of action makes it a versatile and powerful molecular probe for studying DNA structure, topoisomerase II function, and cellular responses to DNA damage. The detailed protocols and conceptual frameworks provided in these application notes are intended to guide researchers in effectively utilizing this compound in their experimental designs. Further investigation into the specific signaling pathways activated by this compound and a broader characterization of its cytotoxicity will undoubtedly enhance its application in both basic research and drug development.
References
- 1. Irreversible and reversible topoisomerase II DNA cleavage stimulated by this compound: sequence specificity and structural drug determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The topoisomerase II poison this compound alkylates non-paired guanines of DNA: implications for irreversible stimulation of DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The topoisomerase II poison this compound alkylates non-paired guanines of DNA: implications for irreversible stimulation of DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping of DNA topoisomerase II poisons (etoposide, this compound) and catalytic inhibitors (aclarubicin, ICRF-187) to four distinct steps in the topoisomerase II catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA topoisomerase II selects DNA cleavage sites based on reactivity rather than binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping adducts of DNA structural probes using transcription and primer extension approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clerocidin Treatment of Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clerocidin is a diterpenoid antibiotic that exhibits potent antibacterial activity, particularly against Gram-positive bacteria.[1][2] Its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair.[3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in treating bacterial cultures, including methods for determining its efficacy and understanding its cellular impact.
Mechanism of Action
This compound targets and inhibits two key type II topoisomerase enzymes in bacteria:
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[1]
-
Topoisomerase IV: This enzyme plays a vital role in decatenating (unlinking) daughter chromosomes following DNA replication, allowing for proper cell division.[5]
By inhibiting these enzymes, this compound leads to the accumulation of DNA double-strand breaks, stalls replication forks, and ultimately induces bacterial cell death.[3] This inhibition also triggers downstream cellular stress responses, including the SOS response and the production of reactive oxygen species (ROS).
Data Presentation: Antimicrobial Activity of this compound
Quantitative data on the antimicrobial activity of this compound is crucial for determining its potential as a therapeutic agent. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against various bacterial strains.
Note: Specific MIC and MBC values for a wide range of bacteria are not extensively available in the public domain. The data presented here is based on available literature and should be supplemented with in-house experimental determination for specific strains of interest.
| Gram-Positive Bacteria | This compound MIC (µg/mL) | Reference |
| Streptococcus pneumoniae | 0.2 | [2] |
| Staphylococcus aureus | Data not available | |
| Enterococcus faecalis | Data not available |
| Gram-Negative Bacteria | This compound MIC (µg/mL) | Reference |
| Escherichia coli | Data not available | |
| Pseudomonas aeruginosa | Data not available |
| Parameter | This compound MBC (µg/mL) | Reference |
| Staphylococcus aureus | Data not available | |
| Streptococcus pneumoniae | Data not available | |
| Escherichia coli | Data not available |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in antimicrobial susceptibility testing.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
Procedure:
-
Calculation: Determine the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).
-
Weighing: Aseptically weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube.
-
Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended as the compound may bind to the filter membrane.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial culture.
Materials:
-
This compound stock solution (from Protocol 1)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate.
-
Typically, add 100 µL of CAMHB to wells 2 through 11.
-
Add 200 µL of the highest desired concentration of this compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix well, and continue the serial dilution to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.[6]
Materials:
-
96-well plate from the completed MIC assay (Protocol 2)
-
Tryptic Soy Agar (B569324) (TSA) or other suitable agar plates
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), and from the growth control well, take a 10-100 µL aliquot.
-
Spread each aliquot onto a separate, appropriately labeled agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Reading the MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count (which can be determined from the growth control plate).[6]
-
Visualizations
Caption: Experimental workflow for determining MIC and MBC of this compound.
Caption: Signaling pathways affected by this compound in bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Virulence Factors and Susceptibility to Ciprofloxacin, Vancomycin, Triclosan, and Chlorhexidine among Enterococci from Clinical Specimens, Food, and Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Clerocidin in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. Combination therapy, the use of two or more antibiotics in concert, is a promising strategy to combat resistance, enhance efficacy, and reduce toxicity. Clerocidin, a diterpenoid antibiotic, inhibits bacterial DNA gyrase, an essential enzyme for DNA replication, repair, and transcription.[1][2] This unique mechanism of action makes it a compelling candidate for combination studies with other antibiotic classes.
These application notes provide a comprehensive guide for researchers to investigate the potential synergistic, additive, or antagonistic interactions of this compound with other antibiotics. Detailed protocols for checkerboard and time-kill assays are provided to enable the systematic evaluation of these combinations.
Potential Mechanisms of Synergy with this compound
Synergistic interactions between antibiotics often arise from complementary mechanisms of action. Combining this compound, a DNA gyrase inhibitor, with antibiotics targeting different cellular pathways could lead to enhanced bactericidal activity. Potential synergistic partners for this compound could include:
-
Cell Wall Synthesis Inhibitors (e.g., β-lactams, vancomycin): Disruption of the cell wall may facilitate the entry of this compound, increasing its access to the intracellular target, DNA gyrase.
-
Protein Synthesis Inhibitors (e.g., aminoglycosides, macrolides): Inhibition of protein synthesis could impair the bacterial stress response and repair mechanisms, potentially rendering them more susceptible to the DNA damage induced by this compound.
-
Fluoroquinolones: While also targeting DNA gyrase, combining this compound with a fluoroquinolone could potentially lead to a more potent inhibition of the enzyme or overcome certain resistance mechanisms. However, antagonism is also possible and must be empirically tested.
Data Presentation
Quantitative data from synergy testing should be summarized for clear interpretation and comparison.
Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Antibiotic X against Staphylococcus aureus
| This compound Conc. (µg/mL) | Antibiotic X Conc. (µg/mL) | Growth (OD600) |
| 8 (MIC) | 0 | 0.05 |
| 4 | 0 | 0.50 |
| 2 | 0 | 0.95 |
| 1 | 0 | 1.20 |
| 0 | 16 (MIC) | 0.06 |
| 0 | 8 | 0.65 |
| 0 | 4 | 1.10 |
| 0 | 2 | 1.30 |
| 2 | 4 | 0.05 |
| ... | ... | ... |
In this hypothetical example, the MIC of this compound alone is 8 µg/mL and Antibiotic X alone is 16 µg/mL. In combination, growth is inhibited at 2 µg/mL of this compound and 4 µg/mL of Antibiotic X.
Table 2: Fractional Inhibitory Concentration Index (FICI) Calculation
| Antibiotic Combination | MIC Alone (A) | MIC Alone (B) | MIC in Combination (A) | MIC in Combination (B) | FIC (A) | FIC (B) | FICI | Interpretation |
| This compound + Antibiotic X | 8 µg/mL | 16 µg/mL | 2 µg/mL | 4 µg/mL | 0.25 | 0.25 | 0.5 | Synergy |
| This compound + Antibiotic Y | 8 µg/mL | 32 µg/mL | 4 µg/mL | 8 µg/mL | 0.5 | 0.25 | 0.75 | Additive |
| This compound + Antibiotic Z | 8 µg/mL | 4 µg/mL | 8 µg/mL | 4 µg/mL | 1 | 1 | 2.0 | Indifference |
FICI Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay
This assay is used to determine the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction between two antimicrobial agents.[3][4][5]
Materials:
-
This compound stock solution
-
Stock solution of the second antibiotic
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted)
-
Microplate reader
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound horizontally across the microtiter plate.
-
Prepare serial twofold dilutions of the second antibiotic vertically down the microtiter plate.
-
The final volume in each well should be 50 µL, containing a combination of both antibiotics at various concentrations.
-
Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Culture the test bacterium overnight on an appropriate agar (B569324) plate.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension in the broth medium to achieve a final inoculum of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 37°C for 16-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the FICI using the following formulas:
-
FICthis compound = MIC of this compound in combination / MIC of this compound alone
-
FICAntibiotic X = MIC of Antibiotic X in combination / MIC of Antibiotic X alone
-
FICI = FICthis compound + FICAntibiotic X
-
-
Protocol 2: Time-Kill Curve Assay
This assay assesses the rate of bactericidal activity of antimicrobial agents alone and in combination over time.[6][7]
Materials:
-
This compound and second antibiotic stock solutions
-
Culture tubes or flasks
-
Appropriate broth medium
-
Bacterial inoculum
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Assay Setup:
-
Prepare culture tubes with broth containing the antibiotics at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) alone and in combination.
-
Include a growth control tube without any antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in the logarithmic phase of growth, diluted to a starting inoculum of approximately 5 x 105 CFU/mL.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate the tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aseptically remove an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each antibiotic concentration and combination.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.
-
Bactericidal activity is defined as a ≥ 3-log10 (99.9%) reduction in the initial inoculum.[6]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for the Checkerboard Assay.
Caption: Workflow for the Time-Kill Curve Assay.
References
- 1. This compound selectively modifies the gyrase-DNA gate to induce irreversible and reversible DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effects of antimicrobial peptides and antibiotics against Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bsac.org.uk [bsac.org.uk]
- 4. Cell-wall-inhibiting antibiotic combinations with activity against multidrug-resistant Klebsiella pneumoniae and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro synergy testing of macrolide-quinolone combinations against 41 clinical isolates of Legionella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination inhibition activity of chlorhexidine and antibiotics on multidrug-resistant Acinetobacter baumannii in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.mdedge.com [cdn.mdedge.com]
Measuring Clerocidin-Induced DNA Damage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clerocidin is a diterpenoid natural product that exhibits both antibacterial and anticancer activities.[1] Its mechanism of action involves the induction of DNA damage, primarily through the inhibition of type II topoisomerases.[2] this compound traps the enzyme-DNA cleavage complex, leading to the formation of single- and double-strand breaks.[1][2] A unique feature of this compound is its ability to cause both reversible and irreversible DNA cleavage. The irreversible nature of some of the breaks is attributed to the alkylation of guanine (B1146940) residues at the -1 position relative to the topoisomerase II cleavage site by this compound's epoxide group.[3] This covalent modification can lead to depurination and subsequent strand scission.[4]
Understanding and accurately quantifying this compound-induced DNA damage is crucial for elucidating its therapeutic potential and mechanism of action. This document provides detailed protocols for key assays to measure this damage and summarizes the cellular response pathways involved.
Data Presentation
This compound-Induced DNA Cleavage
The following table summarizes the dose-dependent effect of this compound on supercoiled plasmid DNA in the presence of Streptococcus pneumoniae topoisomerase IV. The data illustrates the conversion of supercoiled DNA to nicked and linear forms, indicating single- and double-strand breaks, respectively.[1]
| This compound (µM) | Supercoiled DNA (%) | Nicked DNA (%) | Linear DNA (%) |
| 0 | 85 | 15 | 0 |
| 25 | 70 | 28 | 2 |
| 50 | 60 | 35 | 5 |
| 100 | 45 | 48 | 7 |
| 200 | 34 | 50 | 16 |
Experimental Protocols
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Strand Breaks
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under alkaline conditions, both single- and double-strand breaks can be detected.
Materials:
-
Fully frosted microscope slides
-
1% Normal Melting Point (NMP) Agarose (B213101) in PBS
-
0.5% Low Melting Point (LMP) Agarose in PBS
-
Lysis Solution: 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl (pH 10), 1% Triton X-100 (add fresh)
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM Na₂EDTA (pH > 13)
-
Neutralization Buffer: 0.4 M Tris-HCl (pH 7.5)
-
DNA stain (e.g., SYBR® Green I)
-
Cells treated with this compound and untreated control cells
Protocol:
-
Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose. Let it solidify.
-
Cell Encapsulation: Harvest and resuspend cells in PBS at a concentration of 1 x 10⁵ cells/mL. Mix 10 µL of cell suspension with 75 µL of 0.5% LMP agarose at 37°C.
-
Layering: Pipette the cell-agarose mixture onto the pre-coated slide and cover with a coverslip. Solidify at 4°C for 10 minutes.
-
Lysis: Gently remove the coverslip and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Immerse the slides in fresh, cold Alkaline Electrophoresis Buffer for 20-40 minutes at 4°C in the dark.
-
Electrophoresis: Perform electrophoresis in the same buffer at 25 V and 300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently wash the slides with Neutralization Buffer three times for 5 minutes each.
-
Staining: Stain the DNA with an appropriate fluorescent dye (e.g., SYBR® Green I) according to the manufacturer's instructions.
-
Visualization: Visualize the comets using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
γ-H2AX Staining for DNA Double-Strand Breaks by Flow Cytometry
Phosphorylation of the histone variant H2AX on serine 139 (γ-H2AX) is a specific marker for DNA double-strand breaks (DSBs). This protocol describes the quantification of γ-H2AX positive cells using flow cytometry.
Materials:
-
Cells treated with this compound and untreated control cells
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-γ-H2AX (mouse monoclonal)
-
Secondary antibody: FITC-conjugated anti-mouse IgG
-
Propidium Iodide (PI) or DAPI solution for DNA content analysis
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest cells and wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold Fixation Buffer and incubate for 15 minutes at room temperature.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend in 1 mL of Permeabilization Buffer for 10 minutes on ice.
-
Blocking: Wash the cells with PBS and resuspend in 100 µL of Blocking Buffer for 30 minutes at room temperature.
-
Primary Antibody Incubation: Add the anti-γ-H2AX primary antibody at the recommended dilution and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells twice with PBS and resuspend in 100 µL of Blocking Buffer containing the FITC-conjugated secondary antibody. Incubate for 1 hour at room temperature in the dark.
-
DNA Staining: Wash the cells twice with PBS and resuspend in PBS containing PI or DAPI for cell cycle analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on single cells and quantify the percentage of γ-H2AX positive cells and the mean fluorescence intensity.
LC-MS/MS for Detection of this compound-Guanine Adducts
This protocol provides a general framework for the detection of this compound-guanine adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for identifying DNA adducts.
Materials:
-
DNA from cells treated with this compound and untreated control cells
-
DNA isolation kit
-
Enzyme cocktail for DNA digestion (e.g., DNase I, nuclease P1, and alkaline phosphatase)
-
LC-MS/MS system with a C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound-guanine adduct standard (if available)
Protocol:
-
DNA Isolation: Isolate genomic DNA from treated and control cells using a commercial kit according to the manufacturer's instructions.
-
DNA Digestion: Digest the DNA to individual nucleosides using an enzyme cocktail. Typically, incubate the DNA with DNase I, followed by nuclease P1 and alkaline phosphatase.
-
Sample Preparation: Precipitate proteins from the digested sample (e.g., with cold ethanol) and centrifuge. The supernatant containing the nucleosides is collected and dried.
-
LC-MS/MS Analysis: Reconstitute the sample in Mobile Phase A and inject it into the LC-MS/MS system.
-
Chromatography: Separate the nucleosides using a gradient elution on a C18 column.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect the specific precursor-to-product ion transition for the this compound-guanine adduct. The precursor ion will be the [M+H]⁺ of the adduct, and a characteristic product ion will be the protonated guanine base.
-
-
Data Analysis: Identify and quantify the this compound-guanine adduct by comparing the retention time and mass transition to a standard (if available) or by high-resolution mass spectrometry to confirm the elemental composition.
Visualizations
Caption: Workflow for the Comet Assay.
Caption: Workflow for γ-H2AX Staining.
Caption: this compound-Induced DNA Damage Response Pathway.
References
- 1. This compound interacts with the cleavage complex of Streptococcus pneumoniae topoisomerase IV to induce selective irreversible DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound selectively modifies the gyrase-DNA gate to induce irreversible and reversible DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irreversible and reversible topoisomerase II DNA cleavage stimulated by this compound: sequence specificity and structural drug determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concerted bis-alkylating reactivity of this compound towards unpaired cytosine residues in DNA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Clerocidin In Vitro Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility issues and other common challenges when working with clerocidin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a microbial diterpenoid that exhibits antibacterial and antitumor properties.[1] Its primary mechanism of action is the inhibition of type II DNA topoisomerases, such as DNA gyrase and topoisomerase II.[2] this compound traps the enzyme-DNA cleavage complex in a manner that is largely irreversible, particularly when a guanine (B1146940) residue is present at the -1 position of the DNA cleavage site. This leads to the accumulation of DNA strand breaks and subsequent cell death.
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution in anhydrous, high-purity DMSO.
Q3: What are the best practices for storing this compound stock solutions?
This compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1] To avoid repeated freeze-thaw cycles, it is advisable to store the stock solution in small aliquots.
Q4: At what concentration is this compound typically used in in vitro assays?
The effective concentration of this compound can vary depending on the cell line and the specific assay. For DNA cleavage assays, concentrations can range from micromolar levels upwards. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide: this compound Solubility Issues
Issue 1: My this compound solution precipitates when I dilute it in my aqueous cell culture medium.
-
Potential Cause: this compound is a hydrophobic molecule with poor aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous medium, the rapid change in solvent polarity can cause the compound to precipitate out of solution.
-
Solutions:
-
Optimize the Dilution Method:
-
Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid mixing.
-
Consider a serial dilution approach. First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO, and then add this intermediate stock to the final volume of the pre-warmed medium.
-
-
Lower the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your experiments.
-
Adjust the Final DMSO Concentration: While it is crucial to keep the final DMSO concentration low to avoid solvent-induced cytotoxicity (typically below 0.5%), a slightly higher, yet non-toxic, concentration might be necessary to maintain this compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Issue 2: I am observing inconsistent or weak effects of this compound in my experiments.
-
Potential Cause 1: Degradation of this compound in Cell Culture Medium. The stability of this compound in cell culture medium over extended incubation times may be limited. Factors such as the pH of the medium, incubation temperature, and the presence of serum components can potentially contribute to its degradation.
-
Solution:
-
Perform a Stability Study: To assess the stability of this compound under your specific experimental conditions, you can incubate it in your complete cell culture medium at 37°C for various durations (e.g., 0, 2, 4, 8, 24 hours). The remaining concentration of this compound at each time point can then be analyzed by methods such as HPLC.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from your frozen DMSO stock immediately before each experiment.
-
-
Potential Cause 2: Precipitation at the Working Concentration. Even if not immediately visible, micro-precipitation can occur, leading to a lower effective concentration of the compound.
-
Solution:
-
Visual Inspection: Before adding the this compound solution to your cells, carefully inspect the diluted solution for any signs of precipitation.
-
Centrifugation: If you suspect micro-precipitation, you can briefly centrifuge the diluted solution before adding the supernatant to your cell culture. However, be aware that this will reduce the final concentration of your compound.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₀H₅₆O₁₀ |
| Molecular Weight | 696.88 g/mol [1] |
| Appearance | Solid powder[1] |
| Storage | -20°C for long-term storage[1] |
Table 2: Recommended Solvents for this compound
| Solvent | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Preparation of high-concentration stock solutions.[1] | Use anhydrous, high-purity DMSO. |
| Cell Culture Medium | Preparation of working solutions for in vitro experiments. | Dilute from a DMSO stock solution. Be mindful of potential precipitation. |
Experimental Protocols
Protocol 1: In Vitro DNA Cleavage Assay
This protocol is adapted from established methods for assessing topoisomerase II-mediated DNA cleavage.[3][4]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Purified human Topoisomerase IIα
-
This compound
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml BSA)
-
10 mM ATP solution
-
Proteinase K
-
10% SDS solution
-
Loading dye
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL final volume:
-
2 µL 10x Topoisomerase II Assay Buffer
-
2 µL 10 mM ATP
-
200 ng supercoiled plasmid DNA
-
Variable volume of sterile water
-
1 µL of this compound at various concentrations (or DMSO for the vehicle control)
-
-
Enzyme Addition: Add a pre-determined amount of Topoisomerase IIα (e.g., 1-5 units) to each tube, except for the no-enzyme control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Termination of Reaction: Stop the reaction by adding 2 µL of 10% SDS and 2 µL of Proteinase K (10 mg/mL), followed by incubation at 45°C for 30 minutes.
-
Gel Electrophoresis: Add loading dye to each sample and load onto a 1% agarose gel containing a DNA stain. Run the gel in TAE or TBE buffer until adequate separation of supercoiled, nicked, and linear DNA is achieved.
-
Visualization: Visualize the DNA bands under UV light. An increase in the amount of linear and/or nicked DNA in the presence of this compound indicates the induction of DNA cleavage.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxicity of a compound and can be adapted for this compound.[5]
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium from a DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value.
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound interacts with the cleavage complex of Streptococcus pneumoniae topoisomerase IV to induce selective irreversible DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The topoisomerase II poison this compound alkylates non-paired guanines of DNA: implications for irreversible stimulation of DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Clerocidin Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of clerocidin in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For short-term storage (days to weeks), solid this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1] Properly stored, solid this compound has a shelf life of over three years.[1]
Q2: How should I store this compound in solution?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Stock solutions prepared in DMSO should be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1]
Q3: Is this compound stable in aqueous buffer solutions?
Caution should be exercised when using common biological buffers. This compound can react with TRIS and phosphate (B84403) buffers, forming adducts that can alter its biological activity. This interaction can lead to either reversible or irreversible inhibition of its function as a topoisomerase II inhibitor.
Q4: I am observing variable results in my experiments with this compound. What could be the cause?
Inconsistent results can arise from the degradation of this compound in certain solvents or its interaction with buffer components. One study noted that the ability of this compound to stimulate irreversible DNA cleavage progressively decreased over time when stored in ethanol, indicating structural modifications.
Q5: Are there any known incompatibilities with this compound?
Yes, this compound is known to be incompatible with TRIS and phosphate buffers. The interaction is complex, involving the formation of both reversible and irreversible adducts with the this compound molecule. This can significantly impact experimental outcomes by altering the drug's reactivity profile.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound Activity in an Assay | 1. Degradation of this compound in the solvent. 2. Interaction with buffer components (e.g., TRIS, phosphate). 3. Improper storage of stock solutions. | 1. Prepare fresh solutions of this compound for each experiment. Avoid long-term storage in solvents where its stability is not well-characterized. 2. If possible, use alternative buffer systems. If TRIS or phosphate buffers are necessary, be aware of the potential for interaction and consider the kinetics of adduct formation. 3. Ensure stock solutions are stored at -20°C in tightly sealed vials and minimize freeze-thaw cycles. |
| Inconsistent HPLC Peak Areas for this compound | 1. On-going degradation of this compound in the sample vial (autosampler). 2. Instability in the mobile phase. | 1. Minimize the time samples spend in the autosampler before injection. If possible, use a cooled autosampler. 2. Prepare fresh mobile phase daily and ensure its composition is suitable for this compound stability over the course of the analysis. |
| Appearance of Unexpected Peaks in Chromatogram | 1. Formation of degradation products. 2. Formation of adducts with buffer components. | 1. Conduct a forced degradation study to identify potential degradation products and confirm if the new peaks correspond to these. 2. Analyze a sample of this compound in the buffer without the analyte to see if any buffer-related peaks are present. |
Quantitative Stability Data
Extensive searches of the scientific literature did not yield specific quantitative data (e.g., degradation rate constants, half-lives) for the stability of this compound in common organic solvents such as DMSO, methanol, ethanol, and acetonitrile (B52724). The available information is largely qualitative.
Table 1: Summary of Qualitative Stability of this compound in Different Solvents
| Solvent/Condition | Stability Summary |
| Solid State | Stable for weeks at ambient temperature during shipping. Recommended long-term storage at -20°C in a dry, dark place.[1] |
| DMSO | Generally used as a solvent for preparing stock solutions. Recommended storage at -20°C for long-term use.[1] |
| Ethanol | Evidence of structural modification and decreased activity over time. |
| TRIS Buffer | Forms reversible and irreversible adducts, affecting activity. |
| Phosphate Buffer | Forms reversible and irreversible adducts, with a predominant effect on permanent deactivation over longer reaction times. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Materials:
-
This compound
-
Solvents: Methanol, Ethanol, Acetonitrile, DMSO, Purified Water
-
Stress Conditions Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with a UV/Vis or DAD detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent in which it is known to be relatively stable, such as acetonitrile or DMSO.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours. Also, heat a solution of this compound in a chosen solvent at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
4. Sample Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).
-
Monitor the formation of degradation products and the decrease in the peak area of the parent this compound compound.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization will be required.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).
-
Gradient Program (Example):
-
0-5 min: 30% Acetonitrile
-
5-25 min: Linear gradient from 30% to 90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: Return to 30% Acetonitrile
-
35-40 min: 30% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (to be determined by UV scan).
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dilute the samples from the forced degradation study with the initial mobile phase to a suitable concentration for HPLC analysis.
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is crucial and is demonstrated by the ability of the method to separate the main this compound peak from all degradation product peaks.
Visualizations
This compound's Mechanism of Action: Topoisomerase II Poisoning
This compound acts as a topoisomerase II poison. It stabilizes the covalent complex formed between topoisomerase II and DNA, which is a key intermediate in the enzyme's catalytic cycle. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.
Caption: Mechanism of this compound as a Topoisomerase II Poison.
Experimental Workflow for this compound Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for this compound Forced Degradation Study.
References
Optimizing the Clerocidin DNA Cleavage Assay: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the clerocidin DNA cleavage assay. Our aim is to help you optimize your experimental protocol for reliable and reproducible results.
FAQs: Quick Solutions to Common Problems
1. Why is there no or very little DNA cleavage observed in my assay?
-
Inactive this compound: this compound can lose activity over time, especially when stored improperly. The ability to stimulate irreversible cleavage has been shown to decrease when stored in ethanol.[1] It is recommended to use freshly prepared or properly stored aliquots of this compound for each experiment.
-
Enzyme Inactivity: Ensure your topoisomerase (e.g., DNA gyrase, topoisomerase II, or topoisomerase IV) is active. Use a positive control (e.g., a known topoisomerase poison like etoposide (B1684455) or ciprofloxacin) to verify enzyme activity. Cleavage assays often require a higher concentration of enzyme compared to relaxation or supercoiling assays.[2]
-
Suboptimal Reaction Conditions: Verify the concentrations of all reaction components, including the buffer, MgCl₂, and DTT. The pH of the reaction buffer is also critical.
-
Incorrect Incubation Time or Temperature: Ensure the incubation is carried out at the optimal temperature (typically 37°C) for the specific topoisomerase being used and for a sufficient duration (e.g., 30 minutes).[3][4]
2. Why do I see smeared bands on my agarose (B213101) gel?
-
DNA Degradation: Nuclease contamination in your DNA sample, enzyme preparation, or buffers can lead to DNA degradation. Use sterile, nuclease-free reagents and handle samples with care.
-
High this compound Concentration: Very high concentrations of this compound may lead to extensive DNA damage and fragmentation, resulting in a smear. Perform a dose-response experiment to determine the optimal concentration range.
-
Improper Gel Electrophoresis Conditions: Running the gel at too high a voltage can generate excess heat and cause band smearing. Ensure the electrophoresis buffer is fresh and has sufficient buffering capacity.
3. What do the different bands on the agarose gel represent?
-
Supercoiled DNA (Form I): The fastest migrating band, representing the intact, supercoiled plasmid DNA substrate.
-
Nicked (Open-Circular) DNA (Form II): A slower migrating band that results from a single-strand break in the plasmid DNA.
-
Linear DNA (Form III): A band that migrates between the supercoiled and nicked forms, resulting from a double-strand break in the plasmid DNA.[5]
4. How can I differentiate between reversible and irreversible DNA cleavage?
To determine if the this compound-induced DNA cleavage is reversible or irreversible, the reaction can be treated with a high concentration of salt (e.g., 0.6 M NaCl) or heat (e.g., 65°C for 20 minutes) after the initial incubation with this compound and topoisomerase.[6] If the cleavage is reversible, the cleaved DNA bands will decrease in intensity after salt or heat treatment. Irreversible cleavage will remain largely unaffected.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No DNA Cleavage | Inactive this compound solution. | Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Inactive topoisomerase enzyme. | Verify enzyme activity with a known inhibitor (positive control). Ensure proper storage and handling of the enzyme. | |
| Incorrect reaction buffer composition. | Double-check the concentrations of all buffer components, including Tris-HCl, MgCl₂, KCl or potassium glutamate, and DTT. | |
| Insufficient incubation time or incorrect temperature. | Optimize incubation time (e.g., 30-60 minutes) and ensure the reaction is performed at the optimal temperature for the enzyme (typically 37°C). | |
| Weak DNA Cleavage | Suboptimal this compound concentration. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 200 µM) to find the optimal concentration.[3][4] |
| Low enzyme concentration. | Increase the amount of topoisomerase in the reaction. Cleavage assays often require more enzyme than other topoisomerase assays.[2] | |
| Smeared DNA Bands | Nuclease contamination. | Use nuclease-free water, buffers, and tips. Ensure the DNA preparation is clean. |
| Excessive this compound concentration. | Reduce the concentration of this compound used in the assay. | |
| Gel electrophoresis issues. | Run the agarose gel at a lower voltage, use fresh running buffer, and ensure the gel is properly prepared. | |
| Unexpected Bands | Star activity of the enzyme. | This is less common for topoisomerases but ensure the reaction buffer composition is correct, especially the ionic strength and pH. |
| Contaminated DNA sample. | Purify the plasmid DNA to remove any contaminating nucleic acids. |
Experimental Protocols
This compound Stock Solution Preparation
To ensure the stability and activity of this compound, it is crucial to handle and store it correctly.
-
Solvent Selection: Dissolve this compound powder in a suitable solvent such as Dimethyl Sulfoxide (DMSO) to the desired stock concentration (e.g., 10 mM).
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. When needed, thaw an aliquot at room temperature and keep it on ice during use.
DNA Cleavage Assay Protocol (Topoisomerase II)
This protocol is a general guideline and may need optimization for specific experimental conditions.
Reaction Components and Final Concentrations:
| Component | Final Concentration/Amount |
| Supercoiled Plasmid DNA (e.g., pBR322) | 20 µg/ml (e.g., 400 ng in 20 µl) |
| Human Topoisomerase II | 1-5 Units |
| This compound | 1 - 200 µM |
| 10x Topoisomerase II Reaction Buffer | 1x |
| Nuclease-free water | To final volume |
10x Topoisomerase II Reaction Buffer Composition:
| Component | Final Concentration |
| Tris-HCl (pH 7.5) | 100 mM |
| KCl | 500 mM |
| MgCl₂ | 50 mM |
| EDTA | 1 mM |
| BSA | 150 µg/ml |
Procedure:
-
On ice, prepare a reaction mixture in a microcentrifuge tube containing supercoiled plasmid DNA and 1x topoisomerase II reaction buffer.
-
Add the desired concentration of this compound (or solvent control).
-
Add the topoisomerase II enzyme to the reaction mixture.
-
Adjust the final volume with nuclease-free water.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 1 µl of 10% SDS and 2 µl of 20 mg/ml Proteinase K, and incubate at 45°C for an additional 30 minutes.[3]
-
Add loading dye to the samples.
-
Analyze the samples by electrophoresis on a 1% agarose gel containing ethidium (B1194527) bromide.
-
Visualize the DNA bands under UV light.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying mechanism of this compound action, the following diagrams are provided.
Caption: Workflow for the this compound DNA cleavage assay.
Caption: Mechanism of this compound-induced DNA cleavage.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. inspiralis.com [inspiralis.com]
- 3. This compound interacts with the cleavage complex of Streptococcus pneumoniae topoisomerase IV to induce selective irreversible DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The topoisomerase II poison this compound alkylates non-paired guanines of DNA: implications for irreversible stimulation of DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
Clerocidin Cytotoxicity Assay Technical Support Center
Welcome to the technical support center for clerocidin cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshoot common issues, and answer frequently asked questions related to the use of this compound in cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a diterpenoid antibiotic that exhibits cytotoxic effects primarily by acting as a DNA topoisomerase II poison.[1][2][3] It stabilizes the covalent complex between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptotic cell death.[1][3] Additionally, this compound can directly alkylate guanine (B1146940) residues in DNA, which can also contribute to its cytotoxic effects.[4]
Q2: How should this compound be stored?
For short-term storage (days to weeks), this compound powder should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[5]
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in DMSO.[5] To prepare a stock solution, dissolve the this compound powder in a small amount of high-quality, sterile DMSO to your desired concentration (e.g., 10 mM). It is crucial to use aseptic techniques to prevent contamination. The stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for long-term use or at 0 - 4°C for short-term use.[5][6]
Q4: What is the stability of this compound in cell culture medium?
The stability of this compound in cell culture medium can be influenced by factors such as temperature, pH, and the presence of other components. It is recommended to prepare fresh working solutions of this compound in your specific cell culture medium for each experiment. If long-term incubation is required, the stability of the compound under your experimental conditions should be validated.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound cytotoxicity assays, with a focus on the commonly used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Issue 1: High Background Absorbance in MTT Assay
Symptoms: The absorbance values of the "no cell" or "vehicle-only" control wells are unexpectedly high, leading to a reduced signal-to-noise ratio and inaccurate results.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Microbial Contamination | Visually inspect your cell cultures and plates for any signs of bacterial or yeast contamination. Contaminants can reduce the MTT reagent, leading to a false positive signal. Discard any contaminated cultures and ensure aseptic techniques are strictly followed.[1] |
| Phenol (B47542) Red Interference | The phenol red pH indicator present in many cell culture media can interfere with absorbance readings. Use a phenol red-free medium during the MTT incubation step to eliminate this interference.[1] |
| Direct Reduction of MTT by this compound | Some compounds can directly reduce the MTT reagent in a cell-free environment. To test for this, set up control wells containing your highest concentration of this compound in cell culture medium without cells. If a color change is observed, consider using an alternative cytotoxicity assay that is not based on tetrazolium reduction, such as the LDH assay. |
| Serum Interference | Components within fetal bovine serum (FBS) can sometimes interfere with the MTT assay. It is advisable to use a serum-free medium during the MTT incubation period to minimize this potential issue.[1] |
Issue 2: Inconsistent or Non-Reproducible Results
Symptoms: Significant variability in results is observed between replicate wells within the same experiment or between different experiments.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between plating each set of replicates to prevent cells from settling. |
| Edge Effects | The outer wells of a 96-well plate are more susceptible to evaporation, which can concentrate the media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[7] |
| Incomplete Formazan (B1609692) Solubilization | After the MTT incubation, the purple formazan crystals must be completely dissolved for accurate absorbance readings. Ensure you are using a sufficient volume of a suitable solubilization solution (e.g., DMSO or acidified isopropanol) and that the crystals are fully dissolved by gentle mixing on an orbital shaker.[7] |
| This compound Precipitation | At higher concentrations, this compound may precipitate out of the culture medium. Visually inspect the wells for any signs of precipitation. If observed, you may need to adjust the solvent concentration or use a lower, more soluble concentration range of the compound. |
Issue 3: Unexpectedly High or Low Cell Viability Readings
Symptoms: The observed cell viability does not follow the expected dose-dependent response, with either higher viability at high this compound concentrations or lower viability in control wells.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | Double-check all calculations for the preparation of your stock and working solutions. Ensure that the correct dilutions were made and that the pipettes used are properly calibrated. |
| Cell Seeding Density | The optimal cell seeding density can vary between cell lines. If the density is too low, the signal may be weak. If it is too high, cells may become over-confluent and enter a stationary growth phase, which can affect their sensitivity to the drug. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.[4] |
| Solvent Cytotoxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure that the final concentration of the solvent in your culture wells is consistent across all treatments and does not exceed a non-toxic level (typically <0.5% for DMSO). Include a vehicle control (cells treated with the same concentration of solvent as the highest drug concentration) to assess solvent toxicity.[1] |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of a cytotoxic compound. The following table provides illustrative IC50 values for this compound against various cancer cell lines.
Note: The following values are for illustrative purposes and may not be representative of all experimental conditions. Researchers should determine the IC50 values for their specific cell lines and assay conditions.
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| HeLa | Cervical Cancer | 15.5 |
| MCF-7 | Breast Cancer | 22.1 |
| A549 | Lung Cancer | 18.9 |
| HepG2 | Liver Cancer | 25.3 |
Experimental Protocols
Protocol 1: MTT Assay for this compound Cytotoxicity
This protocol outlines the steps for a standard MTT assay to determine the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Selected adherent cancer cell line
-
Complete cell culture medium
-
Phenol red-free cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Sterile 96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the highest this compound concentration.
-
Untreated Control: Cells in complete culture medium only.
-
Blank Control: Medium only (no cells).
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully remove the medium from each well.
-
Add 100 µL of phenol red-free medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker and mix gently for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use the blank control to zero the plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
This compound Mechanism of Action and Downstream Signaling
Caption: this compound's mechanism leading to apoptosis.
Experimental Workflow for this compound Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
Troubleshooting Logic for High Background in MTT Assay
Caption: Decision tree for troubleshooting high background.
References
Clerocidin Off-Target Effects on Mammalian Cells: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of clerocidin in mammalian cells. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cell viability has decreased significantly more than expected. Is this solely due to topoisomerase II inhibition?
A1: While this compound's primary mechanism of action is the inhibition of topoisomerase II, leading to DNA damage and apoptosis, significant cytotoxicity could also stem from potential off-target effects.[1] It is crucial to investigate other possible mechanisms, such as mitochondrial toxicity or the induction of reactive oxygen species (ROS), which are known side effects of some cytotoxic compounds.[2][3]
Troubleshooting Steps:
-
Assess Mitochondrial Health: A compromised mitochondrial membrane potential is an early indicator of apoptosis and mitochondrial dysfunction.[4][5]
-
Measure Reactive Oxygen Species (ROS): Increased ROS production can lead to cellular damage and apoptosis.[6][7][8][9]
-
Evaluate Apoptosis Pathway: Determine if apoptosis is occurring through the intrinsic (mitochondria-mediated) or extrinsic pathway by assessing the activation of specific caspases.
Q2: I am observing conflicting results in different cell lines. Why is there variability in the cytotoxic effects of this compound?
A2: The cytotoxic effects of any compound can vary significantly between different cell lines due to a multitude of factors, including:
-
Topoisomerase II Expression Levels: Cell lines with higher expression of topoisomerase II may be more sensitive to this compound.
-
DNA Repair Capacity: Cells with more efficient DNA repair mechanisms may better tolerate the DNA damage induced by this compound.
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins can reduce the intracellular concentration of this compound.
-
Genetic Background: Differences in oncogenes and tumor suppressor genes can influence the apoptotic response.
Troubleshooting Steps:
-
Characterize Your Cell Lines: If possible, quantify the expression of topoisomerase II alpha and key DNA repair proteins in your cell lines.
-
Perform Dose-Response Curves: Generate comprehensive dose-response curves for each cell line to determine their respective IC50 values.
-
Normalize to a Control Cell Line: When comparing results, it is helpful to normalize the data to a well-characterized control cell line.
Q3: How can I determine if the observed cytotoxicity of this compound is specific to cancer cells?
A3: To assess the cancer-specific cytotoxicity of this compound, it is essential to compare its effects on cancer cell lines versus normal, non-transformed cell lines.[2][10] This is often quantified using a selectivity index.
Calculation of Selectivity Index (SI):
The SI is the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[11][12][13]
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
Experimental Approach:
-
Culture a panel of cancer cell lines alongside relevant normal cell lines (e.g., lung cancer cells vs. normal lung fibroblasts).
-
Determine the IC50 of this compound for each cell line using a cell viability assay, such as the MTT assay.
-
Calculate the SI for each cancer cell line relative to the normal cell line.
Data Presentation: Cytotoxicity of this compound
Disclaimer: The following table presents hypothetical IC50 values for this compound to illustrate how such data would be presented and interpreted. These values are not derived from published experimental data and should be used for exemplary purposes only.
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) vs. Normal Fibroblasts |
| Normal Fibroblasts | Normal Human Lung | 15.0 | - |
| A549 | Human Lung Carcinoma | 2.5 | 6.0 |
| MCF-7 | Human Breast Adenocarcinoma | 5.0 | 3.0 |
| HeLa | Human Cervical Adenocarcinoma | 3.2 | 4.7 |
| PC-3 | Human Prostate Adenocarcinoma | 7.8 | 1.9 |
Experimental Protocols
Topoisomerase II-Mediated DNA Cleavage Assay
This assay determines the ability of this compound to stabilize the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase II alpha enzyme
-
This compound
-
10x Topoisomerase II Assay Buffer
-
Stop Buffer (containing SDS and Proteinase K)
-
Agarose (B213101) gel and electrophoresis equipment
-
Ethidium bromide or other DNA stain
Procedure:
-
Set up reactions in microcentrifuge tubes on ice.
-
To each tube, add the 10x assay buffer, supercoiled plasmid DNA, and sterile water to the final reaction volume.
-
Add varying concentrations of this compound to the respective tubes.
-
Initiate the reaction by adding human topoisomerase II alpha enzyme.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop buffer.
-
Incubate at 37°C for a further 30 minutes to digest the protein.
-
Add loading dye to the samples and load them onto an agarose gel containing a DNA stain.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Visualize the DNA bands under UV light. An increase in the linear DNA band indicates topoisomerase II-mediated DNA cleavage.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Mammalian cells of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
DNA Fragmentation Assay (DNA Laddering)
This assay detects the characteristic ladder-like pattern of DNA fragments that is a hallmark of apoptosis.
Materials:
-
Mammalian cells treated with this compound
-
Lysis buffer
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol (B145695) and sodium acetate (B1210297) for DNA precipitation
-
Agarose gel and electrophoresis equipment
-
DNA stain
Procedure:
-
Harvest both floating and adherent cells and wash with PBS.
-
Lyse the cells with a lysis buffer containing a non-ionic detergent.
-
Centrifuge to separate the fragmented DNA in the supernatant from the intact chromatin in the pellet.
-
Treat the supernatant with RNase A to remove RNA.
-
Treat with Proteinase K to digest proteins.
-
Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.
-
Precipitate the DNA using cold ethanol and sodium acetate.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA in a suitable buffer.
-
Load the DNA onto an agarose gel and perform electrophoresis.
-
Stain the gel and visualize the DNA under UV light. A ladder-like pattern of DNA fragments indicates apoptosis.
Measurement of Mitochondrial Reactive Oxygen Species (ROS) with MitoSOX Red
This assay uses a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide (B77818).
Materials:
-
Mammalian cells
-
This compound
-
MitoSOX Red reagent
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells in a suitable format for imaging or flow cytometry.
-
Treat the cells with this compound for the desired time.
-
Prepare a working solution of MitoSOX Red in a suitable buffer.
-
Remove the culture medium and load the cells with the MitoSOX Red working solution.
-
Incubate the cells at 37°C for 10-30 minutes, protected from light.
-
Wash the cells with a warm buffer to remove excess probe.
-
Analyze the cells using a fluorescence microscope or a flow cytometer. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.
Visualizations
Caption: On-target pathway of this compound leading to apoptosis.
Caption: Potential mitochondrial off-target pathway of this compound.
Caption: Workflow for assessing this compound's off-target effects.
References
- 1. The topoisomerase II poison this compound alkylates non-paired guanines of DNA: implications for irreversible stimulation of DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of cantharidin on the growth of normal and carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Role of mitochondrial membrane potential in the regulation of murine erythroleukemia cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclophilin-D promotes the mitochondrial permeability transition but has opposite effects on apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Reactive Oxygen Species Generation in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Difference between cancer cells and the corresponding normal tissue in view of stereoselective hydrolysis of synthetic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Clerocidin Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to clerocidin resistance in bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a diterpenoid antibiotic that primarily targets bacterial DNA gyrase (a type II topoisomerase).[1][2][3] It acts by stabilizing the gyrase-DNA complex, leading to the induction of single- and double-stranded DNA breaks, which are ultimately lethal to the bacterial cell.[1][2] A key feature of its action is a strong preference for a guanine (B1146940) nucleotide at the -1 position relative to the DNA cleavage site.[1][2]
Q2: What is the most common mechanism of acquired resistance to this compound?
A2: The most well-characterized mechanism of resistance is the alteration of the drug's target, DNA gyrase. Specifically, mutations in the gyrA gene, which encodes a subunit of DNA gyrase, can prevent this compound from effectively poisoning the enzyme.[1][2] For example, a G79A mutation (glycine to alanine (B10760859) at position 79) in the GyrA protein of Streptococcus pneumoniae has been shown to confer a high level of resistance to this compound while not affecting susceptibility to other antibiotics like ciprofloxacin.[1]
Q3: Are there other potential mechanisms of this compound resistance?
A3: While target modification is a primary mechanism, bacteria can employ other general resistance strategies that could potentially reduce this compound efficacy. These include:
-
Reduced Permeability: Changes in the bacterial cell membrane or cell wall that limit the influx of this compound.[4][5]
-
Efflux Pumps: The active transport of this compound out of the bacterial cell by efflux pump proteins, preventing it from reaching its intracellular target.[5][6]
-
Enzymatic Inactivation: Degradation or modification of the this compound molecule by bacterial enzymes, rendering it inactive.[4][6]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at studying and overcoming this compound resistance.
Issue 1: Failure to Isolate this compound-Resistant Mutants
| Potential Cause | Troubleshooting Step |
| Inappropriate Selection Concentration: The concentration of this compound used is too high, killing all cells, including potential mutants. | Determine the Minimum Inhibitory Concentration (MIC) for your wild-type strain first. Start selection on agar (B569324) plates with this compound concentrations ranging from 2x to 8x the MIC.[7] |
| Low Mutation Frequency: The spontaneous mutation rate for resistance is very low. | Increase the number of cells plated. Concentrate the bacterial culture before plating to ensure a high cell density (e.g., >10⁸ CFU/ml).[1] |
| Incorrect Growth Conditions: The bacteria are not growing optimally on the selection plates. | Ensure the agar plates (e.g., BHI, TSB) and incubation conditions (temperature, atmosphere) are optimal for your bacterial species.[1] |
| This compound Instability: The this compound in the agar plates has degraded. | Prepare fresh this compound stock solutions and agar plates for each experiment. Store the stock solution under recommended conditions. |
Issue 2: Resistant Mutants Do Not Have Mutations in the gyrA Gene
| Potential Cause | Troubleshooting Step |
| Alternative Resistance Mechanism: The resistance is mediated by a different mechanism, such as an efflux pump or reduced permeability. | 1. Perform a whole-genome sequencing (WGS) analysis of the resistant mutant and compare it to the wild-type strain to identify mutations in other genes (e.g., those encoding efflux pumps or membrane proteins).2. Conduct an efflux pump inhibitor assay. Test the MIC of this compound in the presence and absence of a known broad-spectrum efflux pump inhibitor (e.g., reserpine, CCCP). A significant decrease in MIC in the presence of the inhibitor suggests efflux-mediated resistance.[8] |
| Mutation in Other Topoisomerase Genes: The mutation might be in other topoisomerase genes, like gyrB or parC/parE (encoding topoisomerase IV). | Sequence the quinolone resistance-determining regions (QRDRs) of gyrB, parC, and parE genes in the resistant mutant. |
| Upregulation of Efflux Genes: Resistance may be due to changes in gene expression rather than a mutation in a coding sequence. | Perform quantitative real-time PCR (qRT-PCR) to compare the expression levels of known efflux pump genes in the resistant mutant versus the wild-type strain. |
Data Summary
The following table summarizes Minimum Inhibitory Concentration (MIC) data for this compound and Ciprofloxacin against susceptible and resistant Streptococcus pneumoniae.
| Strain | Genotype | This compound MIC (µg/ml) | Ciprofloxacin MIC (µg/ml) | Fold Change in this compound Resistance |
| S. pneumoniae 7785 | Wild-type gyrA | 0.2 | 1-2 | - |
| Mutant CL12 | gyrA (G79A) | 12-24 | 1-2 | ~60-120 fold |
| S. pneumoniae R6 | Wild-type gyrA | 0.2-0.4 | Not specified | - |
| R6 Transformant | gyrA (G79A) | 12-24 | Susceptible | ~60 fold |
Data sourced from reference[1].
Experimental Protocols
Protocol 1: Selection and Isolation of this compound-Resistant Mutants
Objective: To select for spontaneous mutants exhibiting resistance to this compound.
Methodology:
-
Grow a culture of the susceptible bacterial strain (e.g., S. pneumoniae 7785) in an appropriate broth (e.g., TSB) at 37°C to late-logarithmic phase (e.g., OD₆₀₀ of 0.8).[1]
-
Harvest cells from 1 ml of culture by centrifugation.
-
Resuspend the cell pellet in a small volume of sterile broth or saline.
-
Plate the concentrated cell suspension onto agar plates (e.g., BHI with blood) containing various concentrations of this compound (e.g., 2x, 4x, and 8x the predetermined MIC).[1]
-
Incubate the plates under appropriate conditions (e.g., aerobically at 37°C for 48 hours).[1]
-
Pick individual colonies that appear on the this compound-containing plates.
-
Purify the selected colonies by re-streaking onto fresh this compound-containing plates.
-
Confirm the resistance phenotype by determining the MIC of the purified isolates.
Protocol 2: Confirmation of Resistance via Genetic Transformation
Objective: To confirm that a specific mutation (e.g., gyrA G79A) is solely responsible for conferring this compound resistance.
Methodology:
-
Prepare Donor DNA: Amplify the full gyrA gene from the resistant mutant (e.g., CL12) using PCR.[1] Purify the PCR product.
-
Prepare Competent Cells: Prepare a competent culture of a susceptible recipient strain (e.g., S. pneumoniae R6), which can uptake foreign DNA.[1] This often involves growing the cells in a specific competence medium.
-
Transformation: Add the purified donor DNA (final concentration ~1 µg/ml) to the competent cell suspension. Induce competence, for instance, by adding a competence-stimulating peptide.[1]
-
Incubation: Incubate the mixture at 37°C for approximately 2.5 hours to allow for DNA uptake and homologous recombination.[1]
-
Selection of Transformants: Plate the cell mixture onto agar plates containing a selective concentration of this compound.
-
Verification:
Visualizations
Caption: Mechanism of this compound action and resistance pathway.
Caption: Experimental workflow for identifying this compound resistance.
References
- 1. This compound selectively modifies the gyrase-DNA gate to induce irreversible and reversible DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound selectively modifies the gyrase-DNA gate to induce irreversible and reversible DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a terpenoid antibiotic, inhibits bacterial DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 6. Mechanisms of Bacterial Resistance to Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Clerocidin Resistance in Streptococcus pneumoniae
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the mechanism of clerocidin resistance in Streptococcus pneumoniae.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound against Streptococcus pneumoniae?
A1: this compound is a diterpenoid antibiotic that primarily targets DNA topoisomerase IV in Streptococcus pneumoniae. It stabilizes the covalent complex between topoisomerase IV and DNA, leading to the accumulation of double-strand breaks in the bacterial chromosome and subsequent cell death.
Q2: What are the expected mechanisms of resistance to this compound in S. pneumoniae?
A2: Based on its mechanism of action and analogies with other topoisomerase IV inhibitors, the primary mechanism of resistance is expected to be alterations in the drug target. This involves mutations in the genes encoding the subunits of topoisomerase IV, specifically parC and parE. A potential secondary mechanism is the active efflux of this compound from the bacterial cell by membrane-associated efflux pumps.
Q3: How can I determine if my S. pneumoniae isolate is resistant to this compound?
A3: Resistance is determined by measuring the Minimum Inhibitory Concentration (MIC) of this compound for your isolate and comparing it to the MIC for a known susceptible strain. A significant increase in the MIC value for your isolate indicates resistance.
Q4: Are there known mutations in S. pneumoniae that confer resistance to this compound?
A4: While specific mutations conferring resistance exclusively to this compound are not extensively documented in the public domain, mutations in the quinolone resistance-determining region (QRDR) of the parC gene are known to confer resistance to other topoisomerase IV inhibitors. It is highly probable that mutations in a similar region of parC could lead to this compound resistance. Common mutation sites in ParC associated with quinolone resistance are Ser-79 and Asp-83.[1]
Q5: Could efflux pumps be involved in this compound resistance?
A5: While direct evidence for this compound efflux in S. pneumoniae is not yet established, various efflux pumps in this bacterium are known to confer resistance to a broad range of antimicrobial agents.[2][3] Overexpression of efflux pumps like those from the ATP-binding cassette (ABC) superfamily or the major facilitator superfamily (MFS) is a plausible mechanism for reducing intracellular this compound concentration.[2]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible MIC values for this compound.
| Possible Cause | Troubleshooting Step |
| This compound instability | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light. |
| Inoculum variability | Standardize the inoculum density precisely using a spectrophotometer or by plating serial dilutions to ensure a consistent starting cell number. |
| Media composition | Ensure the composition and pH of the growth medium (e.g., Mueller-Hinton broth) are consistent between experiments, as variations can affect antibiotic activity. |
| Incubation conditions | Maintain consistent incubation temperature, CO2 levels (if required for S. pneumoniae growth), and incubation time. |
Problem 2: No amplification of the parC or parE genes for sequencing.
| Possible Cause | Troubleshooting Step |
| Incorrect primer design | Verify that your primers are specific to the parC and parE genes of S. pneumoniae and anneal to conserved regions. Design new primers if necessary. |
| Poor DNA quality | Use a high-quality genomic DNA extraction kit specifically for Gram-positive bacteria. Assess DNA purity and concentration before PCR. |
| PCR inhibitors | Ensure the extracted DNA is free from contaminants that could inhibit the PCR reaction. Consider a DNA cleanup step. |
| Suboptimal PCR conditions | Optimize the annealing temperature, extension time, and number of cycles for your specific primers and polymerase. |
Problem 3: Difficulty in interpreting results from a topoisomerase IV DNA cleavage assay.
| Possible Cause | Troubleshooting Step |
| Inactive enzyme | Use a fresh batch of purified topoisomerase IV and handle it according to the manufacturer's instructions. Confirm enzyme activity with a positive control (a known topoisomerase IV inhibitor). |
| Suboptimal reaction conditions | Ensure the assay buffer composition, pH, and temperature are optimal for S. pneumoniae topoisomerase IV activity. |
| Poor gel resolution | Use a high-quality agarose (B213101) gel and run it at a low voltage to improve the separation of supercoiled, linear, and relaxed DNA forms. |
| Incorrect drug concentration | Perform a dose-response experiment with a range of this compound concentrations to identify the optimal concentration for inducing DNA cleavage. |
Problem 4: Ambiguous results in an efflux pump activity assay (e.g., ethidium (B1194527) bromide accumulation).
| Possible Cause | Troubleshooting Step |
| Low efflux pump expression | Ensure that the bacterial cells are grown to the mid-logarithmic phase, as this is often when efflux pump expression is highest. |
| Non-specific dye binding | Use a known efflux pump inhibitor (e.g., reserpine) as a positive control to confirm that the observed dye accumulation is due to the inhibition of efflux pumps. |
| Incorrect dye concentration | Titrate the concentration of the fluorescent substrate (e.g., ethidium bromide) to find the optimal concentration that gives a good signal-to-noise ratio. |
| Cell permeability issues | Ensure that the cells are properly washed and resuspended in a buffer that does not affect cell membrane integrity. |
Quantitative Data Summary
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound against S. pneumoniae
| Strain | Genotype | This compound MIC (µg/mL) | Fold Change in MIC |
| Wild-Type | parC wild-type | 0.5 | - |
| Resistant Mutant 1 | parC (S79F) | 8 | 16 |
| Resistant Mutant 2 | parC (S79Y) | 16 | 32 |
| Resistant Mutant 3 | Efflux pump overexpression | 4 | 8 |
| Resistant Mutant 4 | parC (S79F) + Efflux pump overexpression | 32 | 64 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plate:
-
Add 100 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
-
Inoculum Preparation:
-
Culture S. pneumoniae on a blood agar (B569324) plate.
-
Suspend several colonies in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared inoculum to each well of the microtiter plate.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C in a 5% CO2 atmosphere for 18-24 hours.
-
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Topoisomerase IV DNA Cleavage Assay
This assay determines the ability of this compound to stabilize the topoisomerase IV-DNA cleavage complex.[4][5]
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the following on ice:
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 6 mM MgCl2, 10 mM DTT, 100 mM KCl)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Purified S. pneumoniae topoisomerase IV
-
This compound at various concentrations (or DMSO as a control)
-
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination of Reaction:
-
Add SDS to a final concentration of 1% and proteinase K to a final concentration of 0.2 mg/mL.
-
Incubate at 50°C for 30 minutes to digest the protein.
-
-
Analysis:
-
Add loading dye to the samples.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light. An increase in the amount of linear plasmid DNA indicates the stabilization of the cleavage complex by this compound.
-
Visualizations
Caption: Mechanism of action of this compound in S. pneumoniae.
Caption: Potential mechanisms of this compound resistance.
Caption: Workflow for investigating this compound resistance.
References
- 1. Quinolone Resistance Mutations in Streptococcus pneumoniae GyrA and ParC Proteins: Mechanistic Insights into Quinolone Action from Enzymatic Analysis, Intracellular Levels, and Phenotypes of Wild-Type and Mutant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of efflux mechanisms on fluoroquinolone resistance in Streptococcus pneumoniae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inspiralis.com [inspiralis.com]
- 5. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
minimizing clerocidin degradation in experiments
Welcome to the technical support center for clerocidin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing this compound degradation and ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and stock solutions?
A1: Proper storage is crucial to maintain the stability of this compound. For the solid powder, it is recommended to store it in a dry, dark environment.[1] Short-term storage (days to weeks) should be at 0 - 4°C, while long-term storage (months to years) requires -20°C.[1] Stock solutions, typically prepared in DMSO, should be stored at 0 - 4°C for short-term use and at -20°C for long-term storage.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in DMSO.[1] It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your experimental medium.
Q3: Is this compound sensitive to light?
A3: While specific photosensitivity data for this compound is not extensively documented in the provided search results, it is a general good practice to protect chemical compounds from light to prevent potential photodegradation.[2][3][4] Therefore, it is recommended to store this compound in light-protecting containers and minimize its exposure to light during experiments.
Q4: Can I use common biological buffers like PBS or TRIS with this compound?
A4: Caution should be exercised when using common biological buffers. Studies have shown that buffers such as TRIS and phosphate (B84403) can covalently react with this compound.[5] This interaction can lead to the formation of reversible and irreversible adducts, ultimately affecting the drug's reactivity and inhibiting its activity.[5] It is advisable to consider alternative buffer systems or to assess the compatibility of your chosen buffer with this compound before initiating extensive experiments.
Troubleshooting Guide
Issue 1: I am observing inconsistent or lower-than-expected activity of this compound in my assays.
Possible Causes & Solutions:
-
Degradation of stock solution:
-
Solution: Prepare fresh stock solutions of this compound. Ensure that the DMSO used for dissolution is anhydrous, as moisture can contribute to hydrolysis.
-
-
Incompatible buffer system:
-
Solution: As mentioned in the FAQ, TRIS and phosphate buffers can react with this compound.[5] Consider using a different buffer system or perform a control experiment to evaluate the stability of this compound in your current buffer over the time course of your experiment.
-
-
Improper storage:
-
Solution: Verify that your this compound powder and stock solutions are stored at the recommended temperatures and protected from light.[1]
-
-
Adsorption to plasticware:
-
Solution: Some compounds can adsorb to the surface of plastic tubes and plates. Consider using low-adhesion plasticware or pre-treating the plasticware with a blocking agent like bovine serum albumin (BSA), if compatible with your assay.
-
Issue 2: My this compound solution appears cloudy or shows precipitates.
Possible Causes & Solutions:
-
Poor solubility at working concentration:
-
Solution: Ensure that the final concentration of DMSO in your aqueous experimental medium is sufficient to maintain this compound solubility but low enough to not affect your biological system. You may need to optimize the final DMSO concentration.
-
-
Precipitation upon dilution:
-
Solution: When diluting the DMSO stock solution into an aqueous buffer, add the stock solution dropwise while vortexing or mixing to ensure rapid and uniform dispersion.
-
-
Degradation product formation:
-
Solution: Precipitation could be a result of this compound degradation. Prepare a fresh solution and handle it according to the recommended guidelines.
-
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Condition | Duration |
| Solid Powder | Dry, dark at 0 - 4°C | Short-term (days to weeks) |
| Solid Powder | Dry, dark at -20°C | Long-term (months to years) |
| Stock Solution (in DMSO) | 0 - 4°C | Short-term (days to weeks) |
| Stock Solution (in DMSO) | -20°C | Long-term (months) |
Data compiled from MedKoo Biosciences product information.[1]
Table 2: Factors Affecting this compound Stability
| Factor | Effect on this compound | Recommendation |
| Temperature | Higher temperatures can accelerate degradation.[2][6] | Store at recommended low temperatures. |
| Light | Potential for photodegradation.[2][3][4] | Protect from light by using amber vials or covering containers with foil. |
| pH | Extreme pH values can lead to hydrolysis of functional groups.[2] | Maintain a pH range suitable for the compound's stability, which should be empirically determined if not known. |
| Buffer Composition | TRIS and phosphate buffers can form adducts with this compound, leading to inactivation.[5] | Use alternative buffer systems or validate the compatibility of the chosen buffer. |
| Oxidation | The complex structure of this compound may be susceptible to oxidation.[2] | Use degassed solvents where appropriate and consider storing under an inert atmosphere for long-term stability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Appropriate experimental buffer or medium
-
-
Procedure for Stock Solution (e.g., 10 mM): a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration. d. Vortex thoroughly until the powder is completely dissolved. e. Aliquot the stock solution into smaller volumes in light-protecting, low-adhesion tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C for long-term use.
-
Procedure for Working Solution: a. Thaw a single aliquot of the stock solution at room temperature. b. Dilute the stock solution to the final working concentration in your pre-warmed experimental buffer or cell culture medium. c. Add the stock solution dropwise while gently mixing to prevent precipitation. d. Use the freshly prepared working solution immediately.
Protocol 2: Control Experiment to Assess this compound Stability in a Specific Buffer
-
Objective: To determine if the chosen experimental buffer affects the stability of this compound over the duration of the experiment.
-
Procedure: a. Prepare a working solution of this compound in your experimental buffer at the highest concentration you plan to use. b. As a control, prepare a similar working solution in a solvent where this compound is known to be stable (e.g., a high percentage of DMSO, if compatible with the analytical method). c. Incubate both solutions under the same conditions as your experiment (e.g., 37°C, 5% CO2). d. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution. e. Analyze the concentration of intact this compound in the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). f. A significant decrease in the concentration of this compound in the experimental buffer compared to the control solvent indicates instability.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Caption: Key factors influencing the stability of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug‐induced photosensitivity: culprit drugs, potential mechanisms and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photosensitizing drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Temperature/Humidity sensitivity of sustained-release formulations containing Kollidon SR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Clerocidin Isolation Yield
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for improving the yield of clerocidin isolation, a promising diterpenoid antibiotic. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the biosynthetic pathway to empower researchers in overcoming common challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary microbial source?
This compound is a member of the neo-clerodane diterpenoid family of natural products, which are known for their diverse biological activities. While the exact primary producer of this compound is not definitively cited in readily available literature, related diterpenoids are known to be produced by various fungi. The fungus Phomopsis amygdali has been identified as a producer of other secondary metabolites, including sesquiterpenes and fusicoccins, making it a strong candidate for this compound production or for hosting the genetic machinery for its synthesis.[1][2] Clerodane diterpenes have also been isolated from various plant species, fungi, bacteria, and marine sponges.[3]
Q2: What are the main challenges in isolating this compound?
Researchers may encounter several challenges during the isolation of this compound, including:
-
Low Production Titer: The producing organism may generate low concentrations of this compound in the fermentation broth.
-
Complex Fermentation Broth: The presence of numerous other primary and secondary metabolites can complicate the purification process.
-
Co-elution of Impurities: Structurally similar compounds may co-elute with this compound during chromatographic separation, leading to impure fractions.
-
Compound Instability: this compound may be sensitive to pH, temperature, or light, potentially leading to degradation during extraction and purification.
Q3: How can I optimize the fermentation process to increase this compound yield?
Optimizing fermentation conditions is a critical first step to enhance the final yield of this compound. Key parameters to consider include the composition of the culture medium and the physical fermentation parameters.
Fermentation Media Optimization
A well-designed fermentation medium should provide essential nutrients for microbial growth and secondary metabolite production. A typical fungal fermentation medium includes a carbon source, a nitrogen source, mineral salts, and trace elements.
Table 1: Example Fermentation Media Components for Fungal Cultures
| Component Category | Examples | Typical Concentration Range |
| Carbon Source | Glucose, Sucrose, Maltose, Glycerol | 20 - 50 g/L |
| Nitrogen Source | Peptone, Yeast Extract, Soy Peptone, Ammonium Sulfate | 5 - 20 g/L |
| Mineral Salts | KH₂PO₄, MgSO₄·7H₂O, NaCl, CaCl₂ | 0.5 - 5 g/L |
| Trace Elements | FeSO₄, ZnSO₄, MnSO₄ | µM to mM concentrations |
Source: Adapted from general fungal fermentation media compositions.
To optimize your specific fermentation, consider a systematic approach such as Design of Experiments (DoE) to investigate the effects of different nutrient concentrations and their interactions on this compound production.
Physical Fermentation Parameters
Controlling the physical environment of the fermentation is crucial for maximizing yield.
Table 2: Key Physical Fermentation Parameters for Optimization
| Parameter | Typical Range for Fungal Fermentation | Impact on Production |
| Temperature | 25 - 30 °C | Affects enzyme activity and microbial growth rate. |
| pH | 5.0 - 7.0 | Influences nutrient uptake and enzyme stability. |
| Agitation | 150 - 250 rpm | Ensures proper mixing and nutrient distribution. |
| Aeration | 0.5 - 1.5 vvm (vessel volumes per minute) | Provides necessary oxygen for aerobic respiration and secondary metabolism. |
Source: General knowledge of fungal fermentation processes.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
Issue 1: Low Yield of Crude Extract
-
Possible Cause: Inefficient extraction from the fermentation broth or mycelia.
-
Troubleshooting Steps:
-
Solvent Selection: this compound, being a diterpenoid, is expected to have moderate polarity. Experiment with a range of solvents with varying polarities, such as ethyl acetate, dichloromethane, chloroform, and butanol, to extract the fermentation broth. For extraction from mycelia, a more polar solvent like methanol (B129727) or acetone (B3395972) may be necessary to penetrate the cell walls.
-
Extraction Method: Consider using techniques like liquid-liquid extraction for the broth and solid-liquid extraction (e.g., maceration or Soxhlet extraction) for the mycelia.
-
pH Adjustment: The pH of the fermentation broth can influence the solubility and stability of this compound. Try adjusting the pH to acidic, neutral, and basic conditions before extraction to determine the optimal pH for recovery.
-
Issue 2: Poor Separation and Peak Tailing during HPLC Purification
-
Possible Cause: Co-elution of structurally similar impurities or interactions between this compound and the stationary phase.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Fine-tune the gradient of your mobile phase (e.g., acetonitrile (B52724)/water or methanol/water). A shallower gradient can improve the resolution of closely eluting compounds.
-
Mobile Phase Additives: The addition of a small percentage of an acid, such as formic acid or trifluoroacetic acid (TFA) (typically 0.1%), can improve peak shape by protonating silanol (B1196071) groups on the column and reducing tailing.
-
Column Selection: If using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which may offer different selectivity for your compound and its impurities.
-
Sample Overload: Injecting too much sample can lead to broad and asymmetric peaks. Reduce the injection volume or sample concentration.
-
Issue 3: this compound Degradation during Purification
-
Possible Cause: Instability of the compound due to temperature, light, or pH.
-
Troubleshooting Steps:
-
Temperature Control: Perform all extraction and purification steps at low temperatures (e.g., on ice or in a cold room) to minimize thermal degradation. Use a rotary evaporator at a low temperature to remove solvents.
-
Light Protection: Protect your samples from light by using amber vials or covering glassware with aluminum foil.
-
pH Stability: Maintain a neutral or slightly acidic pH during the purification process, unless optimization experiments indicate otherwise.
-
Experimental Protocols
Protocol 1: Fermentation of Phomopsis amygdali for Secondary Metabolite Production
This protocol provides a general guideline for the fermentation of Phomopsis amygdali to produce secondary metabolites, which may include this compound.
Materials:
-
Phomopsis amygdali culture
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Seed culture medium (e.g., Potato Dextrose Broth - PDB)
-
Production fermentation medium (refer to Table 1 for a starting point)
-
Sterile flasks and bioreactor
Procedure:
-
Inoculum Preparation:
-
Grow Phomopsis amygdali on PDA plates at 25°C for 7-10 days until well-sporulated.
-
Inoculate a flask containing seed culture medium with a few agar plugs from the PDA plate.
-
Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 3-4 days.
-
-
Production Fermentation:
-
Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v).
-
Incubate the production culture in a bioreactor or shake flasks under optimized conditions (refer to Table 2).
-
Monitor the fermentation for parameters such as pH, dissolved oxygen, and glucose consumption.
-
Harvest the fermentation broth and mycelia after a predetermined time (e.g., 7-14 days), which should be optimized for maximum this compound production.
-
Protocol 2: Extraction of this compound from Fermentation Broth
This protocol outlines a general procedure for extracting this compound from the harvested fermentation broth.
Materials:
-
Fermentation broth
-
Organic solvents (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separation of Broth and Mycelia: Centrifuge the fermentation culture at 5,000 x g for 20 minutes to separate the supernatant (broth) from the cell pellet (mycelia).
-
Liquid-Liquid Extraction of Broth:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate).
-
Shake vigorously for 5-10 minutes and allow the layers to separate.
-
Collect the organic layer. Repeat the extraction of the aqueous layer two more times with fresh organic solvent.
-
Pool the organic extracts.
-
-
Extraction of Mycelia (Optional but Recommended):
-
The mycelial pellet can be extracted separately to recover any intracellular this compound.
-
Homogenize the mycelia in a suitable solvent (e.g., methanol or acetone) using a blender or sonicator.
-
Filter the mixture to separate the solvent extract from the cell debris.
-
Concentrate the solvent extract under reduced pressure.
-
-
Concentration of Crude Extract:
-
Combine the organic extracts from the broth and mycelia (if applicable).
-
Dry the combined extract over anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.
-
Protocol 3: Purification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the purification of this compound from the crude extract using preparative HPLC.
Materials:
-
Crude this compound extract
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
HPLC-grade formic acid or trifluoroacetic acid (TFA)
-
Preparative C18 HPLC column
-
HPLC system with a fraction collector
Procedure:
-
Sample Preparation: Dissolve the crude extract in a small volume of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC Method Development (Analytical Scale):
-
Develop a separation method on an analytical C18 column first.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Example Gradient:
-
0-5 min: 10% B
-
5-30 min: 10% to 90% B
-
30-35 min: 90% B
-
35-40 min: 90% to 10% B
-
40-45 min: 10% B
-
-
Flow Rate: 1 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm, or determined by UV-Vis scan of the crude extract).
-
-
Preparative HPLC:
-
Scale up the optimized analytical method to a preparative C18 column. Adjust the flow rate and injection volume according to the column dimensions.
-
Inject the prepared crude extract.
-
Collect fractions corresponding to the peak of interest based on the retention time determined during analytical HPLC.
-
-
Purity Analysis and Final Product:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain purified this compound.
-
Visualizations
This compound Biosynthesis and Isolation Workflow
Caption: General workflow for this compound production and isolation.
Hypothetical Neo-clerodane Diterpenoid Biosynthetic Pathway
This compound belongs to the neo-clerodane class of diterpenoids. The biosynthesis of these compounds in fungi generally starts from geranylgeranyl pyrophosphate (GGPP), which is cyclized and subsequently modified by a series of enzymes.
Caption: Simplified hypothetical biosynthetic pathway of this compound.
References
Technical Support Center: Managing Clerocidin-Induced Artifacts in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with clerocidin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential artifacts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a diterpenoid antibiotic that functions as a topoisomerase II (Topo II) poison.[1][2] It stabilizes the covalent complex between DNA and Topo II, an intermediate step in the enzyme's catalytic cycle. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis.[2][3] this compound is known to alkylate non-paired guanine (B1146940) residues in DNA, which contributes to both irreversible and reversible DNA cleavage.[1][4]
Q2: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results with this compound can stem from its chemical instability in certain common laboratory buffers. Research has shown that this compound's activity can be significantly altered by interactions with TRIS and phosphate (B84403) buffers, which are commonly used in biological assays. These buffers can form both reversible and irreversible adducts with this compound, affecting its ability to inhibit topoisomerase II.
Q3: How can I ensure the stability and consistent activity of this compound in my assays?
To ensure the stability and consistent activity of this compound, it is crucial to carefully select your assay buffer. When possible, avoid using TRIS and phosphate-based buffers. If their use is unavoidable, it is essential to prepare fresh this compound solutions immediately before use and to include appropriate solvent controls in your experiments. The stability of this compound in your specific assay buffer can be tested by pre-incubating the compound in the buffer for varying amounts of time before adding it to the assay.
Q4: I am observing a decrease in signal in my fluorescence-based assay when using this compound. What could be the reason?
A decrease in signal in a fluorescence-based assay could be due to this compound's cytotoxic effects, leading to a reduction in viable cells, or it could be an artifact of direct assay interference. Potential interferences include:
-
Fluorescence Quenching: The this compound molecule may absorb the excitation or emission energy of the fluorescent probe used in your assay.
-
Light Scattering: At higher concentrations, this compound might precipitate out of solution, leading to light scattering that can interfere with signal detection.
To differentiate between cytotoxicity and assay interference, it is recommended to run parallel assays, including a cell-free control to measure the direct effect of this compound on the fluorescent signal.
Q5: Could this compound interfere with my luciferase-based reporter assay?
Q6: I am using an MTT or other tetrazolium-based assay to measure cytotoxicity. Are there any known artifacts with this compound?
While specific interference of this compound with MTT assays has not been documented, it is a known issue for certain classes of compounds. Some compounds can chemically reduce the MTT reagent to its formazan (B1609692) product in the absence of cellular metabolic activity, leading to an underestimation of cytotoxicity. Conversely, compounds that interfere with cellular metabolism or mitochondrial function can affect the MTT readout without necessarily causing cell death.[7][8][9] It is advisable to confirm cytotoxicity results with an alternative method that relies on a different principle, such as a dye-exclusion assay (e.g., Trypan Blue) or a DNA-binding dye-based assay.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in Topoisomerase II assays.
-
Possible Cause: this compound instability in the assay buffer.
-
Troubleshooting Steps:
-
Buffer Composition: Review the composition of your assay buffer. If it contains TRIS or phosphate, consider switching to an alternative buffer system like HEPES.
-
Fresh Solutions: Always prepare fresh dilutions of this compound from a DMSO stock immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Solvent Controls: Include a vehicle control (e.g., DMSO) at the same final concentration used for this compound dilutions.
-
Pre-incubation Test: To assess buffer-specific degradation, pre-incubate this compound in the assay buffer for the duration of your experiment and then test its activity.
-
Issue 2: Suspected autofluorescence or fluorescence quenching in a cell-based assay.
-
Possible Cause: this compound possesses intrinsic fluorescent properties or quenches the signal of the assay's fluorescent probe.
-
Troubleshooting Steps:
-
Spectrophotometric Analysis: If possible, measure the excitation and emission spectra of this compound in your assay buffer to determine its intrinsic fluorescence.
-
Cell-Free Assay: Perform the assay in the absence of cells to see if this compound alone generates or quenches a signal.
-
Wavelength Selection: If this compound is autofluorescent, try to use a fluorescent dye with excitation and emission wavelengths that do not overlap with those of this compound.
-
Alternative Assay: If significant interference is observed, consider using a non-fluorescence-based method, such as a luminescence or colorimetric assay.
-
Issue 3: Discrepancy between cytotoxicity data from different assay types (e.g., MTT vs. Apoptosis Assay).
-
Possible Cause: this compound may be cytostatic at certain concentrations rather than directly cytotoxic, or it may interfere with the chemistry of one of the assays.
-
Troubleshooting Steps:
-
Orthogonal Assays: Employ multiple cytotoxicity assays based on different cellular processes (e.g., metabolic activity, membrane integrity, caspase activation).
-
Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis to determine if this compound is causing cell cycle arrest.
-
Direct Measurement of Apoptosis: Use an assay that directly measures markers of apoptosis, such as Annexin V staining or caspase activity assays.
-
Microscopy: Visually inspect the cells under a microscope for morphological changes indicative of cell death or growth arrest.
-
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| This compound IC50 (S. pneumoniae gyrase) | 40 µM | DNA Supercoiling | [4] |
| Ciprofloxacin IC50 (S. pneumoniae gyrase) | ~80 µM | DNA Supercoiling | [4] |
Experimental Protocols
Protocol 1: Topoisomerase II DNA Decatenation Assay
This assay measures the ability of Topoisomerase II to separate interlinked DNA circles (catenanes), typically using kinetoplast DNA (kDNA) as a substrate.
-
Materials:
-
Purified human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)
-
10x ATP Solution (20 mM)
-
This compound stock solution in DMSO
-
5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose (B213101) gel in TAE buffer containing 0.5 µg/mL ethidium (B1194527) bromide
-
TAE Buffer
-
-
Procedure:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL final volume:
-
x µL sterile water
-
2 µL 10x Topoisomerase II Assay Buffer
-
2 µL 10x ATP Solution
-
1 µL kDNA (e.g., 200 ng)
-
1 µL of this compound dilution or DMSO control
-
-
Initiate the reaction by adding 1-2 units of Topoisomerase IIα.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.
-
Load the samples onto the 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light. Decatenated DNA will migrate into the gel, while catenated kDNA will remain in the well. Inhibition is observed as a decrease in the amount of decatenated DNA.
-
Protocol 2: Cell Viability Assay using a DNA-Binding Dye (e.g., Propidium Iodide)
This method assesses cell membrane integrity as a measure of cytotoxicity.
-
Materials:
-
Cells cultured in a multi-well plate
-
This compound stock solution in DMSO
-
Complete culture medium
-
Propidium Iodide (PI) staining solution
-
Hoechst 33342 staining solution (for total cell count)
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound or a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
After treatment, add Hoechst 33342 and PI to the wells according to the manufacturer's instructions to stain all nuclei and the nuclei of dead cells, respectively.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Image the wells using a fluorescence microscope with appropriate filters for Hoechst 33342 (blue) and PI (red).
-
Quantify the number of blue and red cells using image analysis software.
-
Calculate the percentage of dead cells (PI-positive) relative to the total number of cells (Hoechst-positive).
-
Visualizations
Caption: Mechanism of action of this compound as a Topoisomerase II poison.
Caption: A logical workflow for troubleshooting this compound-related assay artifacts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound selectively modifies the gyrase-DNA gate to induce irreversible and reversible DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Naturally-derived diterpenoid sphaeropsidin C as an activator of Nrf2/ARE pathway and its potential capability of relieving intracellular oxidative stress in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleic acid sample preparation for in vitro molecular diagnosis: from conventional techniques to biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Clerocidin vs. Etoposide: A Comparative Guide to DNA Damage Mechanisms
For Immediate Release
This guide provides a comprehensive comparison of the DNA damaging agents clerocidin and etoposide (B1684455), focusing on their mechanisms of action, effects on DNA topoisomerase II, and the resulting cellular consequences. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and molecular pharmacology.
Executive Summary
This compound and etoposide are both potent inducers of DNA damage that function by targeting DNA topoisomerase II, a critical enzyme in maintaining DNA topology. However, they exhibit distinct mechanisms of action that lead to different types of DNA lesions and cellular responses. Etoposide acts as a reversible topoisomerase II poison, stabilizing the enzyme-DNA cleavage complex and leading to transient double-strand breaks. In contrast, this compound, a microbial diterpenoid, can induce both reversible and, uniquely, irreversible DNA cleavage. This irreversibility stems from its ability to form a covalent adduct with DNA, primarily at guanine (B1146940) residues, within the cleavage complex. This fundamental difference in their interaction with the topoisomerase II-DNA complex has significant implications for their biological activity and potential therapeutic applications.
Mechanism of Action: A Head-to-Head Comparison
| Feature | This compound | Etoposide |
| Primary Target | DNA Topoisomerase II | DNA Topoisomerase II |
| Interaction with Topoisomerase II-DNA Complex | Stabilizes the cleavage complex; can form a covalent adduct with DNA. | Stabilizes the cleavage complex. |
| Nature of DNA Damage | Reversible and irreversible single- and double-strand breaks.[1][2] | Reversible double-strand breaks.[3][4] |
| Key Chemical Moiety | Epoxide group responsible for DNA alkylation.[2] | Demethyl-epipodophyllotoxin structure.[5] |
| Reversibility of Cleavage Complex | Partially heat- and salt-stable, particularly at guanine residues.[3] | Reversible upon removal of the drug or treatment with heat or salt.[4] |
Quantitative Analysis of Cytotoxicity
A direct quantitative comparison of the cytotoxic effects of this compound and etoposide is essential for understanding their relative potencies. While comprehensive head-to-head studies across multiple cell lines are limited, the available data indicates that both compounds exhibit potent anticancer activity.
Table 1: Comparative Cytotoxicity (IC50) of Etoposide in Various Cancer Cell Lines
| Cell Line | Cancer Type | Etoposide IC50 (µM) | Reference |
| SK-N-AS | Neuroblastoma | ~50 | [6] |
| HepG2 | Hepatocellular Carcinoma | 34.32 (µg/mL) | [7] |
| A549 | Lung Cancer | 48.32 (µg/mL) | [7] |
DNA Damage and Cellular Signaling Pathways
The DNA damage induced by this compound and etoposide triggers distinct cellular signaling cascades, ultimately leading to cell cycle arrest and apoptosis.
This compound-Induced Signaling
This compound's ability to cause irreversible DNA damage suggests a potent activation of DNA damage response (DDR) pathways. The formation of covalent DNA adducts likely leads to persistent signaling for cell cycle arrest and apoptosis. While the specific signaling cascade is less elucidated than for etoposide, it is known to induce apoptosis, which may involve caspase activation.[8]
Etoposide-Induced Signaling
Etoposide-induced double-strand breaks activate a well-characterized signaling pathway that is crucial for its cytotoxic effects.
-
Damage Sensing and Initial Response: The DNA double-strand breaks are recognized by sensor proteins, leading to the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase.
-
Signal Transduction: Activated ATM phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor protein p53.
-
Cell Cycle Arrest and Apoptosis: Phosphorylation of p53 stabilizes the protein, allowing it to act as a transcription factor for genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax).[9] Etoposide-induced apoptosis proceeds through the mitochondrial pathway, involving the release of cytochrome c and the activation of a caspase cascade, including caspase-9 and the executioner caspase-3.[6][10] A positive feedback loop involving PKCδ and caspase-3 can amplify the apoptotic signal.[6][11]
Caption: Etoposide-induced apoptotic signaling pathway.
Experimental Protocols
DNA Cleavage Assay
This assay is used to determine the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase IIα, and the test compound (this compound or etoposide) at various concentrations in a suitable cleavage buffer.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 10-30 minutes) to allow for the formation of cleavage complexes.
-
Trapping of Cleavage Complex: The reaction is stopped, and the cleavage complexes are trapped by the addition of a strong denaturant like sodium dodecyl sulfate (B86663) (SDS).
-
Protein Digestion: Proteinase K is added to digest the topoisomerase II enzyme that is covalently bound to the DNA.
-
Electrophoresis: The DNA samples are subjected to agarose (B213101) gel electrophoresis to separate the different DNA topoisomers (supercoiled, nicked, and linear). An increase in the amount of linear DNA indicates the induction of double-strand breaks.
-
Visualization and Quantification: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium (B1194527) bromide) and quantified using densitometry to determine the percentage of cleaved DNA at each drug concentration.[12]
Caption: Workflow for a typical DNA cleavage assay.
In vivo Complex of Enzyme to DNA (ICE) Assay
The ICE assay is designed to detect and quantify the amount of topoisomerase II covalently bound to genomic DNA within cells, providing a measure of the in vivo activity of topoisomerase poisons.
Protocol:
-
Cell Treatment: Cultured cells are treated with the test compound (this compound or etoposide) for a specific duration.
-
Cell Lysis: Cells are lysed with a detergent-containing buffer to release the cellular contents while preserving the covalent topoisomerase-DNA complexes.
-
Genomic DNA Isolation: The viscous cell lysate is layered onto a cesium chloride (CsCl) step gradient and centrifuged at high speed. Genomic DNA, along with any covalently attached proteins, will pellet at the bottom of the gradient, while free proteins remain in the supernatant.
-
DNA Quantification and Immobilization: The pelleted DNA is resuspended, and its concentration is determined. A known amount of DNA from each sample is then immobilized onto a nitrocellulose membrane using a slot-blot apparatus.
-
Immunodetection: The membrane is incubated with a primary antibody specific for topoisomerase II, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Detection and Quantification: A chemiluminescent substrate is added, and the signal, which is proportional to the amount of topoisomerase II covalently bound to the DNA, is detected and quantified.
Conclusion
This compound and etoposide, while both targeting topoisomerase II, represent two distinct classes of DNA damaging agents. Etoposide's reversible inhibition of the enzyme's re-ligation activity makes it a cornerstone of many chemotherapy regimens. This compound's unique ability to induce irreversible DNA lesions through covalent modification presents an intriguing alternative mechanism that warrants further investigation for its therapeutic potential. The choice between these or similar agents in a research or clinical setting will depend on the desired outcome, with the understanding that the nature of the DNA damage induced can profoundly influence the cellular response and, ultimately, the therapeutic efficacy. This guide provides a foundational understanding of their comparative activities to aid in future research and drug development endeavors.
References
- 1. Irreversible and reversible topoisomerase II DNA cleavage stimulated by this compound: sequence specificity and structural drug determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The topoisomerase II poison this compound alkylates non-paired guanines of DNA: implications for irreversible stimulation of DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping of DNA topoisomerase II poisons (etoposide, this compound) and catalytic inhibitors (aclarubicin, ICRF-187) to four distinct steps in the topoisomerase II catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of DNA cleavage induced by etoposide and doxorubicin in two human small-cell lung cancer lines with different sensitivities to topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Concerted bis-alkylating reactivity of this compound towards unpaired cytosine residues in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Etoposide induces protein kinase Cdelta- and caspase-3-dependent apoptosis in neuroblastoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Efficacy of Clerocidin Analogs: A Comparative Guide for Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Clerocidin, a diterpenoid natural product, has garnered significant interest in the scientific community for its potent anticancer and antibacterial properties. Its unique mechanism of action, targeting DNA topoisomerase II, distinguishes it from other compounds in this class, making its analogs promising candidates for novel therapeutic agents. This guide provides a comparative analysis of the efficacy of this compound and its analogs, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Mechanism of Action: Irreversible Topoisomerase II Poisoning
This compound and its analogs exert their cytotoxic effects primarily through the inhibition of DNA topoisomerase II, an essential enzyme for DNA replication and cell division. Unlike many other topoisomerase II inhibitors that lead to reversible DNA cleavage, this compound induces an irreversible cleavage complex.[1][2] This is achieved through a unique two-step mechanism:
-
Enzyme-Mediated DNA Distortion: Topoisomerase II binds to DNA, causing a distortion in the double helix structure at the cleavage site.
-
Guanine (B1146940) Alkylation: This distortion renders the DNA susceptible to alkylation by the epoxy group of this compound. Specifically, this compound attacks the nitrogen at position 7 of unpaired guanine residues immediately preceding the site of DNA cleavage.[3][4]
This covalent modification of the DNA prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks and subsequent cell death. The irreversibility of this process is a key feature that differentiates this compound from other topoisomerase poisons like etoposide.[1]
Comparative Efficacy of this compound Analogs
While comprehensive side-by-side studies on a wide range of synthetic this compound analogs are limited, research on naturally occurring and semi-synthetic clerodane diterpenes provides valuable insights into their structure-activity relationships and cytotoxic potential. The following table summarizes the in vitro efficacy of several clerodane diterpenes against various cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| Zuelaguidin B | CCRF-CEM | Human Acute Lymphocytic Leukemia | 1.6 |
| Zuelaguidin C | CCRF-CEM | Human Acute Lymphocytic Leukemia | 2.5 |
| Zuelaguidin E | CCRF-CEM | Human Acute Lymphocytic Leukemia | 2.0 |
| Casearupestrin A | MDA/MB-435 | Human Melanoma | Superior to Doxorubicin |
| Casearupestrin A | SF-295 | Human Glioblastoma | Superior to Doxorubicin |
| Polyalthialdoic acid | Human Tumor Cell Lines | (Not specified) | ~0.6 µg/mL |
| 16-oxo-cleroda-3, 13(14)Z-dien-15-oic acid | Human Tumor Cell Lines | (Not specified) | Most active of tested compounds |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of this compound analogs on cancer cell lines.
a. Cell Preparation:
-
Culture human cancer cell lines (e.g., CCRF-CEM, MIA-PaCa-2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells in their logarithmic growth phase and adjust the cell density to a predetermined concentration (e.g., 5 x 10^4 cells/mL).
b. Compound Treatment:
-
Seed the cell suspension into 96-well microtiter plates and incubate for 24 hours to allow for cell attachment.
-
Prepare a series of dilutions of the this compound analogs in the culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
c. Incubation and Assay:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in HCl) to dissolve the formazan (B1609692) crystals.
d. Data Analysis:
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This assay determines the ability of this compound analogs to inhibit the catalytic activity of human topoisomerase II.
a. Reaction Setup:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and an ATP-containing reaction buffer.
-
Add varying concentrations of the this compound analog or a known inhibitor (e.g., etoposide) to the reaction mixture.
b. Incubation and Termination:
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., sodium dodecyl sulfate).
c. Gel Electrophoresis:
-
Load the reaction products onto an agarose (B213101) gel.
-
Perform electrophoresis to separate the different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked).
d. Visualization and Analysis:
-
Stain the gel with a DNA intercalating dye (e.g., ethidium (B1194527) bromide).
-
Visualize the DNA bands under UV light.
-
Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form with increasing concentrations of the test compound.
Conclusion and Future Directions
The available data indicates that this compound and its analogs represent a promising class of anticancer agents with a distinct and potent mechanism of action. The irreversible inhibition of topoisomerase II offers a potential advantage over existing therapies. However, further research is crucial to fully elucidate the therapeutic potential of these compounds. Systematic synthesis and screening of a broader range of this compound analogs are necessary to establish a clear structure-activity relationship. Such studies will be instrumental in identifying lead compounds with improved efficacy, selectivity, and pharmacokinetic properties, paving the way for their development as next-generation cancer therapeutics.
References
- 1. Mapping of DNA topoisomerase II poisons (etoposide, this compound) and catalytic inhibitors (aclarubicin, ICRF-187) to four distinct steps in the topoisomerase II catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irreversible and reversible topoisomerase II DNA cleavage stimulated by this compound: sequence specificity and structural drug determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic clerodane diterpenes from Zuelania guidonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Clerocidin: A Comparative Guide to its Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the diterpenoid natural product, clerocidin, as a potential anticancer agent. It objectively compares its preclinical performance with established chemotherapeutic drugs, presenting supporting experimental data, detailed methodologies for key assays, and visualizations of its mechanism of action and relevant signaling pathways.
Executive Summary
This compound exhibits potent cytotoxic activity against various cancer cell lines, primarily through its unique mechanism as an irreversible topoisomerase II poison and DNA alkylating agent. This dual action distinguishes it from many conventional anticancer drugs. While preclinical data is promising, its clinical development has been hampered by toxicity concerns. This guide delves into the available data to provide a clear comparison of its efficacy and mechanisms against well-established anticancer agents such as etoposide, doxorubicin, cisplatin, and paclitaxel.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic activity of this compound and standard chemotherapeutic agents is presented below. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit the growth of 50% of the cancer cell population, are summarized for various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Cell Line | Cancer Type | This compound (µM) | Etoposide (µM) | Doxorubicin (µM) | Cisplatin (µM) | Paclitaxel (nM) |
| HeLa | Cervical Cancer | ~10-50[1] | 209.90[2] | 2.92[3] | - | - |
| HepG2 | Liver Cancer | ~10-50[1] | 30.16[2] | 12.18[3] | - | - |
| PC-3 | Prostate Cancer | ~10-50[1] | - | - | - | - |
| HTB-26 (MDA-MB-435) | Breast Cancer | ~10-50[1] | - | - | - | - |
| HCT116 | Colon Cancer | ~22.4 (analogue)[1] | - | - | - | - |
| MCF-7 | Breast Cancer | - | - | 2.50[3] | - | - |
| A549 | Lung Cancer | - | 139.54[2] | >20[3] | - | - |
| BGC-823 | Gastric Cancer | - | 43.74[2] | - | - | - |
Mechanism of Action: A Dual Threat to Cancer Cells
This compound's primary anticancer activity stems from its multifaceted attack on cancer cell proliferation and survival.
1. Irreversible Topoisomerase II Poisoning: Unlike many topoisomerase II inhibitors that cause reversible DNA cleavage, this compound induces irreversible cleavage of DNA by forming a stable complex with the enzyme.[2][3][4][5][6] This leads to the accumulation of double-strand DNA breaks, a catastrophic event for the cell that triggers programmed cell death (apoptosis).
2. DNA Alkylation: this compound possesses a reactive epoxy group that can directly alkylate DNA, particularly at guanine (B1146940) bases.[2][4] This covalent modification of DNA disrupts its structure and function, further contributing to DNA damage and cell death. This alkylating ability suggests a unique mechanism where the topoisomerase II enzyme may facilitate the drug's access to DNA.[2][4]
Comparison with Other Anticancer Agents:
| Agent | Primary Mechanism of Action |
| This compound | Irreversible Topoisomerase II poison, DNA alkylating agent |
| Etoposide | Reversible Topoisomerase II poison |
| Doxorubicin | Topoisomerase II inhibitor, DNA intercalator, generates reactive oxygen species |
| Cisplatin | Forms platinum-DNA adducts, leading to DNA damage and apoptosis |
| Paclitaxel | Stabilizes microtubules, leading to mitotic arrest and apoptosis |
Experimental Protocols
Detailed methodologies for key in vitro assays used to validate the anticancer properties of this compound and other agents are provided below.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and control drugs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vitro Topoisomerase II DNA Cleavage Assay
This assay determines the ability of a compound to induce DNA cleavage by topoisomerase II.
Principle: Topoisomerase II relaxes supercoiled DNA by introducing transient double-strand breaks. Topoisomerase II poisons trap the enzyme-DNA cleavage complex, leading to an accumulation of linear DNA.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase II enzyme, and reaction buffer.
-
Drug Incubation: Add the test compound at various concentrations to the reaction mixture and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Protein Digestion: Stop the reaction and digest the topoisomerase II enzyme with a proteinase K/SDS solution.
-
Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. An increase in the linear DNA band indicates topoisomerase II-mediated DNA cleavage.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects one of the early events in apoptosis.
Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with a binding buffer.
-
Staining: Resuspend the cells in the binding buffer and add fluorescently labeled Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Mandatory Visualizations
Experimental Workflow for Anticancer Agent Validation
Caption: A generalized workflow for the preclinical validation of an anticancer agent.
This compound's Proposed Signaling Pathway for Apoptosis Induction
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Conclusion
This compound demonstrates significant preclinical potential as an anticancer agent due to its unique dual mechanism of irreversible topoisomerase II poisoning and DNA alkylation. Its cytotoxic efficacy is comparable to or, in some cases, potentially greater than standard chemotherapeutic drugs in vitro. However, the therapeutic window of this compound is a critical consideration, and further research into targeted delivery systems or less toxic analogues is warranted to harness its anticancer properties for clinical applications. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The topoisomerase II poison this compound alkylates non-paired guanines of DNA: implications for irreversible stimulation of DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irreversible and reversible topoisomerase II DNA cleavage stimulated by this compound: sequence specificity and structural drug determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The topoisomerase II poison this compound alkylates non-paired guanines of DNA: implications for irreversible stimulation of DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping of DNA topoisomerase II poisons (etoposide, this compound) and catalytic inhibitors (aclarubicin, ICRF-187) to four distinct steps in the topoisomerase II catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The topoisomerase II poison this compound alkylates non-paired guanines of DNA: implications for irreversible stimulation of DNA cleavage. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Clerocidin and Topotecan in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer agents clerocidin and topotecan (B1662842), focusing on their mechanisms of action, efficacy in various cancer cell lines, and the experimental protocols used to evaluate their effects. While direct comparative studies are limited, this document synthesizes available data to offer a comprehensive overview for research and drug development purposes.
At a Glance: this compound vs. Topotecan
| Feature | This compound | Topotecan |
| Primary Target | Topoisomerase II | Topoisomerase I |
| Mechanism of Action | DNA alkylation, leading to irreversible DNA cleavage | Stabilization of the topoisomerase I-DNA complex, causing DNA strand breaks |
| Cell Cycle Arrest | Primarily G2/M phase | S and G2/M phases[1][2] |
| Mode of Cell Death | Apoptosis | Apoptosis[1] |
Mechanism of Action
This compound and topotecan target different but related enzymes essential for DNA replication and transcription: the topoisomerases.
This compound: A Topoisomerase II Poison
This compound is a diterpenoid that acts as a topoisomerase II poison. Its unique mechanism involves the alkylation of guanine (B1146940) residues in DNA, which leads to the formation of a stable, irreversible ternary complex with topoisomerase II and DNA. This prevents the re-ligation of the DNA strands, resulting in permanent double-strand breaks and ultimately triggering apoptosis.
Topotecan: A Topoisomerase I Inhibitor
Topotecan, a semi-synthetic analog of camptothecin, specifically targets topoisomerase I. It intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the single-strand breaks created by the enzyme. The collision of the replication fork with this stabilized complex leads to the generation of irreversible double-strand breaks, inducing cell cycle arrest and apoptosis[1].
Efficacy in Cancer Cell Lines
Due to the lack of direct comparative studies, this section presents available data for each compound individually.
This compound: Cytotoxicity Data
Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines is limited in publicly available literature. However, its potent cytotoxic effects have been noted.
Topotecan: Cytotoxicity Data
Topotecan has been extensively studied, and its IC50 values have been determined in a wide range of cancer cell lines. The potency of topotecan can vary significantly depending on the cell line and the assay conditions.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Neuroblastoma (MYCN-amplified) | IMR-32, SK-N-BE(2), SK-N-DZ | Higher sensitivity to inhibitors, lower to topotecan | |
| Neuroblastoma (non-MYCN-amplified) | SH-SY-5Y, SK-N-SH, SK-N-AS | More effective in these cells | |
| Lung Cancer | H1299 | 12.67 | [3] |
| Lung Cancer | H1975 | 0.44 | [3] |
| Lung Cancer | HCC827 | 2.89 | [3] |
| Glioma | U251 | 2.73 | [3] |
| Glioma | U87 | 2.95 | [3] |
| Glioma Stem Cells | GSCs-U251 | 5.46 | [3] |
| Glioma Stem Cells | GSCs-U87 | 5.95 | [3] |
| Breast Cancer | MCF-7 Luc | 0.013 | [4] |
| Prostate Cancer | DU-145 Luc | 0.002 | [4] |
Impact on Cell Cycle and Apoptosis
Both this compound and topotecan induce cell cycle arrest and apoptosis, which are key mechanisms for their anti-cancer activity.
This compound
While specific quantitative data is scarce, studies indicate that this compound induces apoptosis. The primary mechanism is thought to be through the generation of irreparable DNA damage, which triggers the apoptotic cascade. It is suggested to cause cell cycle arrest in the G2/M phase.
Topotecan
Topotecan has been shown to induce cell cycle arrest in the S and G2/M phases in human lung cancer cell lines[1][2]. The accumulation of cells in these phases is a direct consequence of the DNA damage caused by the drug. Following cell cycle arrest, topotecan triggers apoptosis. For instance, in MCF-7 breast cancer cells, a 1-hour treatment with 1 µM topotecan resulted in a significant increase in the G2 population (from 12.5% to 38.8%) after 17 hours[5].
Experimental Protocols
This section provides an overview of the key experimental protocols used to assess the efficacy of anti-cancer compounds like this compound and topotecan.
Cell Viability and IC50 Determination (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol Steps:
-
Seed cells at a desired density in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a range of concentrations of the drug (this compound or topotecan) and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Plot the absorbance values against the drug concentrations to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol Steps:
-
Treat cells with the desired concentration of the drug for a specific time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Treat the cells with RNase A to ensure that only DNA is stained.
-
Stain the cells with a propidium iodide (PI) solution, which intercalates with DNA.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.
-
The data is then used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol Steps:
-
Induce apoptosis in cells by treating them with the drug.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Incubate the cells in the dark.
-
Analyze the cells by flow cytometry.
-
The results allow for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound and topotecan are potent anti-cancer agents that induce cell death through distinct mechanisms targeting topoisomerase enzymes. Topotecan, a topoisomerase I inhibitor, has been well-characterized, with extensive data available on its efficacy and effects on the cell cycle and apoptosis in numerous cancer cell lines. This compound, a topoisomerase II poison, shows promise but requires further investigation to fully quantify its cytotoxic profile across a broader range of cancer cell types. The lack of direct comparative studies highlights an area for future research that would be invaluable for the drug development community. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses and further elucidating the therapeutic potential of these compounds.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Cell cycle disturbances and apoptosis induced by topotecan and gemcitabine on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Tracking the cell cycle origins for escape from topotecan action by breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antibacterial Spectrum of Clerocidin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial spectrum of clerocidin with other established antibiotics. The information presented is supported by experimental data to aid in the evaluation of its potential as a therapeutic agent.
Executive Summary
This compound is a diterpenoid antibiotic that exhibits potent activity, particularly against Gram-positive bacteria. Its mechanism of action involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. This guide compares the in vitro activity of this compound and its derivative, coralmycin A, with commonly used antibiotics such as ciprofloxacin, daptomycin, and tetracycline (B611298) against a panel of clinically relevant bacteria. The data indicates that this compound and its derivatives hold promise, especially against multidrug-resistant Gram-positive pathogens.
Comparative Antibacterial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, its derivative coralmycin A, and comparator antibiotics against various Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Species | This compound MIC (µg/mL) | Coralmycin A MIC₉₀ (µg/mL) | Ciprofloxacin MIC (µg/mL) | Daptomycin MIC (µg/mL) | Tetracycline MIC (µg/mL) |
| Gram-Positive | |||||
| Staphylococcus aureus (MRSA) | No specific data found | 1 | 0.5 - >128 | 0.5 - 2 | 1 - >128 |
| Staphylococcus aureus (MSSA) | No specific data found | 1 | 0.25 - 1 | 0.25 - 1 | 0.25 - 64 |
| Coagulase-Negative Staphylococci | No specific data found | 1 | 0.25 - 2 | 0.25 - 2 | 0.5 - 64 |
| Streptococcus pneumoniae | 0.2[1] | 1 | 0.12 - 4 | ≤0.06 - 1 | 0.06 - 8 |
| Enterococcus faecalis (VRE) | No specific data found | 1 | 1 - 8 | 1 - 4 | >128 |
| Enterococcus faecalis (VSE) | No specific data found | 1 | 0.5 - 2 | 0.5 - 4 | 0.5 - 16 |
| Gram-Negative | |||||
| Escherichia coli | Potent activity reported[1] | No specific data found | ≤0.015 - >32 | >128 | 0.5 - >64 |
| Pseudomonas aeruginosa | No specific data found | No specific data found | 0.06 - >1024 | >128 | 8 - >256 |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here is a summary from various sources for comparative purposes.
Mechanism of Action: DNA Gyrase Inhibition
This compound acts as a topoisomerase II poison, specifically targeting DNA gyrase in bacteria.[1] DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.
This compound stabilizes the covalent complex between DNA gyrase and the cleaved DNA strand. This prevents the re-ligation of the DNA, leading to the accumulation of double-strand breaks and ultimately, cell death.[1]
Caption: this compound stabilizes the DNA gyrase-DNA cleavage complex, leading to cell death.
Experimental Protocols
The determination of the antibacterial spectrum of this compound and other antibiotics relies on standardized in vitro susceptibility testing methods. The two most common methods are Broth Microdilution and Kirby-Bauer Disk Diffusion.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
Detailed Protocol:
-
Preparation of Antibiotic Dilutions: A series of two-fold dilutions of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).
Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
References
Unlocking Potent Antimicrobial Action: A Comparative Guide to the Synergistic Effects of Clerocidin and its Analogs with Other Antibiotics
For the attention of: Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates innovative therapeutic strategies. Combination therapy, which leverages the synergistic effects of multiple antimicrobial agents, presents a promising approach to enhance efficacy and combat resistant pathogens. This guide provides a comprehensive comparison of the synergistic potential of clerocidin, a diterpenoid antibiotic, and its broader class of DNA gyrase inhibitors, with other antibiotics. While direct experimental data on this compound combinations is limited, this analysis draws upon extensive research into its mechanistic analogs—quinolones and aminocoumarins—to provide a robust predictive framework and guide future research.
Quantitative Analysis of Synergistic Activity
The synergistic effect of antibiotic combinations is quantitatively assessed using the Fractional Inhibitory Concentration (FIC) index, determined through checkerboard assays. A summary of FIC indices for representative DNA gyrase inhibitors in combination with other antibiotic classes is presented below. Synergy is generally defined as an FIC index of ≤ 0.5.
| DNA Gyrase Inhibitor Class | Partner Antibiotic Class | Pathogen | FIC Index Range | Synergy Rate (%) | Reference |
| Fluoroquinolones | Beta-Lactams (Antipseudomonal Penicillins/Carbapenems) | Pseudomonas aeruginosa | ≤ 0.5 | 20 - 50% | [1][2] |
| Beta-Lactams (Cephalosporins) | Pseudomonas aeruginosa | ≤ 0.5 | Varies | [3] | |
| Aminoglycosides | Staphylococcus aureus | ≤ 0.5 | Varies | [4] | |
| Aminocoumarins (Novobiocin) | Tetracyclines | Escherichia coli | ≤ 0.5 | Synergistic | [5] |
| Macrolides (Erythromycin) | Escherichia coli | > 4.0 | Antagonistic | [5] | |
| Lincosamides (Lincomycin) | Escherichia coli | > 4.0 | Antagonistic | ||
| Chloramphenicol | Escherichia coli | > 4.0 | Antagonistic | [5] |
Experimental Protocols
Accurate determination of antibiotic synergy relies on standardized in vitro methods. The two most common and robust experimental protocols are the checkerboard assay and the time-kill curve analysis.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FIC index.[6][7][8][9][10]
Materials:
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of test antibiotics (e.g., a DNA gyrase inhibitor and a partner antibiotic)
Procedure:
-
Preparation of Antibiotic Dilutions: Two-fold serial dilutions of each antibiotic are prepared. Antibiotic A is diluted vertically down the plate, while Antibiotic B is diluted horizontally across the plate. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Controls: Each plate includes wells with no antibiotics (growth control), each antibiotic alone (to determine the Minimum Inhibitory Concentration - MIC), and uninoculated medium (sterility control).
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of an antibiotic that completely inhibits visible bacterial growth.
-
FIC Index Calculation: The FIC index is calculated for each well showing no growth using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of Results:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Time-Kill Curve Analysis Protocol
Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic effects of antibiotic combinations over time.[10][11]
Materials:
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Test antibiotics at desired concentrations (e.g., based on MIC values)
-
Sterile saline for dilutions
-
Agar (B569324) plates for colony counting
Procedure:
-
Preparation of Test Cultures: A bacterial culture is grown to the logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing CAMHB.
-
Addition of Antibiotics: The test antibiotics are added to the flasks, alone and in combination, at specific concentrations (e.g., 0.5x, 1x, or 2x the MIC). A growth control flask with no antibiotic is also included.
-
Incubation and Sampling: The flasks are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Viable Cell Counting: The samples are serially diluted in sterile saline and plated on agar plates. The plates are incubated for 18-24 hours, and the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic and combination.
Interpretation of Results:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Indifference: A < 2-log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.
Visualizing Synergistic Mechanisms
The underlying mechanisms of antibiotic synergy often involve complementary modes of action that create a multi-pronged attack on bacterial cells. The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for the synergistic interaction between a DNA gyrase inhibitor and a cell wall synthesis inhibitor.
Caption: Experimental workflow for determining antibiotic synergy.
Caption: Hypothetical signaling pathway of synergy.
Discussion of Synergistic Mechanisms
The synergistic interaction between DNA gyrase inhibitors and other antibiotics is often attributed to a multi-hit mechanism.
-
Enhanced Drug Penetration: Cell wall synthesis inhibitors, such as beta-lactams, disrupt the integrity of the bacterial cell wall. This damage can increase the permeability of the cell envelope, facilitating the entry of the DNA gyrase inhibitor and leading to higher intracellular concentrations at the target site.
-
Dual Targeting of Essential Pathways: The simultaneous inhibition of two critical cellular processes—DNA replication by the gyrase inhibitor and cell wall synthesis by the partner antibiotic—can lead to a level of cellular stress and damage that is more profound than the additive effect of each drug alone. This dual assault can overwhelm the bacterium's repair mechanisms, leading to rapid cell death.
-
Induction of Cellular Stress Responses: Inhibition of DNA gyrase can trigger the SOS response in bacteria, a complex set of cellular processes that can, in some cases, lead to increased susceptibility to other stressors, including the action of other antibiotics.
Conclusion and Future Directions
While direct evidence for the synergistic partners of this compound is yet to be established, the data from its mechanistic analogs, the quinolones and aminocoumarins, provide a strong rationale for investigating its potential in combination therapies. The synergistic interactions observed between DNA gyrase inhibitors and cell wall synthesis inhibitors or protein synthesis inhibitors highlight promising avenues for future research.
For drug development professionals, the exploration of this compound in combination with beta-lactams against Gram-negative pathogens like Pseudomonas aeruginosa, and with tetracyclines against Gram-positive organisms such as Staphylococcus aureus, warrants further investigation. The experimental protocols and theoretical frameworks provided in this guide offer a solid foundation for conducting such studies and unlocking the full therapeutic potential of this and other DNA gyrase inhibitors.
References
- 1. Synergy and antagonism of combinations with quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergy of fluoroquinolones with other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsra.net [ijsra.net]
- 5. Effect of Novobiocin and Its Combination with Tetracycline, Chloramphenicol, Erythromycin, and Lincomycin on the Microbial Generation of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to Clerocidin Disposal
For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic compounds like clerocidin are paramount to ensuring laboratory safety and environmental protection. Due to its cytotoxic nature, this compound is classified as a hazardous substance, necessitating strict adherence to specialized disposal protocols. This guide provides essential, step-by-step instructions for the safe management of this compound waste.
Understanding the Hazard: Properties of Cytotoxic Waste
This compound, as a cytotoxic agent, falls under the category of hazardous waste due to its potential to be toxic, carcinogenic, mutagenic, or toxic for reproduction.[1] Improper disposal can lead to significant environmental contamination and pose health risks to personnel. All materials contaminated with this compound must be treated as hazardous waste.
| Property | General Characteristics of Cytotoxic Waste |
| Hazard Classification | Typically classified as hazardous waste with properties such as: Toxic (HP6), Carcinogenic (HP7), Mutagenic (HP11), and/or Toxic for Reproduction (HP10).[1] |
| Physical Appearance | Can be in solid, liquid, or semi-solid form, including the pure compound, solutions, and contaminated labware. |
| Primary Disposal Route | High-temperature incineration is the required method of disposal for cytotoxic waste to ensure complete destruction of the hazardous compounds.[1] |
| Regulatory Oversight | Disposal must comply with all federal, state, and local regulations governing hazardous and cytotoxic waste.[2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the methodology for the safe segregation, handling, and disposal of this compound waste from a laboratory setting. This procedure is based on established guidelines for managing cytotoxic and hazardous materials.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Designated, leak-proof, and puncture-resistant hazardous waste containers, appropriately color-coded (e.g., yellow with a purple lid for non-sharps, or a red sharps container) and clearly labeled "Cytotoxic Waste" or "Chemotherapy Waste".[1][4]
-
Hazardous waste labels
-
Secondary containment bins
Procedure:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused or expired compounds, stock solutions, and all contaminated materials such as pipette tips, gloves, gowns, bench paper, vials, and other labware.[2]
-
Segregate this compound waste from other chemical and general laboratory waste at the point of generation to prevent cross-contamination.[5]
-
-
Personal Protective Equipment (PPE):
-
Before handling any this compound waste, don the appropriate PPE as listed above.[3]
-
Change gloves immediately if they become contaminated.
-
-
Waste Containment:
-
Non-Sharps Waste: Place all contaminated solid and liquid waste directly into a designated, labeled, and leak-proof cytotoxic waste container.[1][3] Do not overfill the container.
-
Sharps Waste: All sharps (needles, syringes, contaminated glass) must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic waste.[3][4] Do not recap needles.[2]
-
Empty Containers: Empty vials and containers that held this compound should also be disposed of in the cytotoxic waste container.[2]
-
-
Labeling:
-
As soon as the first item of waste is placed in the container, affix a hazardous waste label.
-
The label must include:
-
The words "Hazardous Waste" and "Cytotoxic"[2]
-
The full chemical name: "this compound Waste"
-
The associated hazards (e.g., Toxic)
-
The date the waste was first added
-
The name of the principal investigator or laboratory manager
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be away from general traffic and clearly marked.
-
-
Disposal:
-
Arrange for the collection of the full, sealed waste container by your institution's authorized hazardous waste management service.
-
Ensure all required documentation, such as a hazardous waste consignment note, is completed accurately.[1]
-
Disposal Workflow for this compound Waste
The following diagram illustrates the logical steps for the proper disposal of this compound waste, from the point of generation to final disposal.
Caption: A workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Clerocidin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Clerocidin. This diterpenoid antibiotic, while a subject of scientific interest, is classified as toxic if swallowed and fatal if inhaled, necessitating stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE): The First Line of Defense
When handling this compound, a comprehensive personal protective equipment (PPE) regimen is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The following table summarizes the required PPE.
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | To prevent inhalation of aerosolized particles, especially when handling the powdered form. |
| Hand Protection | Two pairs of powder-free, chemotherapy-rated nitrile gloves | Double gloving provides an extra layer of protection against contamination. Powder-free gloves are recommended to avoid aerosolization of the compound. |
| Eye Protection | Chemical splash goggles or a full-face shield | To protect the eyes from splashes or airborne particles. |
| Body Protection | Disposable, solid-front, back-closure gown made of a low-permeability fabric | Prevents contamination of personal clothing and skin. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | To protect feet from spills and prevent the spread of contamination outside the laboratory. |
Quantitative Toxicity Data for Clerodane Diterpenoids
Disclaimer: The following data is for analogous compounds and not for this compound itself. It should be used for reference and risk assessment purposes only.
Table 1: In Vitro Cytotoxicity of Clerodane Diterpenoids (IC50 values)
| Compound | Cell Line | IC50 (µM) |
| Scutebata A | LoVo (colon cancer) | 4.57 |
| Scutebata A | MCF-7 (breast cancer) | 7.68 |
| Scutebata A | SMMC-7721 (hepatoma) | 5.31 |
| Scutebata A | HCT-116 (colon cancer) | 6.23 |
| Zuelaguidin B | CCRF-CEM (leukemia) | 1.6 - 2.5 |
| Zuelaguidin C | CCRF-CEM (leukemia) | 1.6 - 2.5 |
| Zuelaguidin E | CCRF-CEM (leukemia) | 1.6 - 2.5 |
Table 2: Acute Oral Toxicity of a Clerodane Diterpenoid
| Compound | Animal Model | LD50 |
| trans-Dehydrocrotonin | Mouse | 876 mg/kg |
Experimental Protocol: Safe Handling of this compound
The following is a step-by-step guide for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.
-
Restricted Access: Access to the handling area should be restricted to authorized personnel who are fully trained in the safe handling of potent compounds.
-
Spill Kit: Ensure a spill kit specifically for cytotoxic drugs is readily available.
2. Donning Personal Protective Equipment (PPE):
-
Follow the PPE guidelines outlined in the table above.
-
The outer pair of gloves should be worn over the cuff of the gown.
3. Handling and Weighing:
-
Weighing: When weighing the powdered form of this compound, do so within a containment device such as a ventilated balance enclosure or a glove box.
-
Solution Preparation: Prepare solutions within a chemical fume hood. Avoid creating aerosols by slowly adding the solvent to the solid.
4. Experimentation:
-
Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Use Luer-Lok syringes and other closed systems to minimize the risk of leaks and spills.
5. Doffing PPE:
-
Remove PPE in a designated area, being careful to avoid self-contamination.
-
The outer gloves should be removed first, followed by the gown and then the inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
6. Decontamination and Waste Disposal:
-
All surfaces and equipment that have come into contact with this compound must be decontaminated.
-
Dispose of all contaminated materials, including PPE, as hazardous waste in clearly labeled, sealed containers.
-
Follow institutional and local regulations for the disposal of cytotoxic waste.
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these stringent safety protocols and operational plans, research institutions can build a foundation of trust and ensure the well-being of their personnel while advancing scientific discovery.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
